6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS 1547960-36-0 properties
Technical Whitepaper: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0) in Targeted Kinase Inhibitor Discovery Executive Summary & Chemical Identity As a privileged pharmacophore in modern medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0) in Targeted Kinase Inhibitor Discovery
Executive Summary & Chemical Identity
As a privileged pharmacophore in modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine bicyclic system serves as a highly effective bioisostere of purine [1]. Specifically, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 1547960-36-0) is a critical intermediate engineered for the rapid development of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this scaffold effectively anchors into the hinge region of various kinases, while its specific substitution pattern allows for precise, orthogonal functionalization.
Table 1: Physicochemical and Computational Properties
Property
Value
Compound Name
6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
CAS Number
1547960-36-0
Molecular Formula
C₆H₅ClN₄
Molecular Weight
168.58 g/mol
SMILES
CC1=C2C=NNC2=NC(=N1)Cl
Topological Polar Surface Area (TPSA)
54.46 Ų
LogP (Predicted)
1.31
| H-Bond Donors / Acceptors | 1 / 3 |
Structural Rationale & Mechanistic Significance
From an application science perspective, the architecture of CAS 1547960-36-0 is not arbitrary; every functional group serves a distinct mechanistic or synthetic purpose in drug design [2].
The Pyrazolo[3,4-d]pyrimidine Core: Acts as the primary hinge-binding motif. The N1/N2 atoms of the pyrazole and the N5 atom of the pyrimidine form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met341 in Src kinase).
The 4-Methyl Group: Provides a compact, lipophilic vector. In the ATP-binding pocket, this methyl group projects into the hydrophobic gatekeeper pocket, enhancing binding affinity and steric complementarity without violating Lipinski's rules for molecular weight.
The 6-Chloro Group: The pyrimidine ring is highly electron-deficient, rendering the C6 position highly susceptible to Nucleophilic Aromatic Substitution (
). This chlorine atom acts as an electrophilic handle, allowing researchers to introduce diverse anilines or aliphatic amines to probe the solvent-exposed region of the kinase active site [3].
Synthetic divergence workflow for CAS 1547960-36-0.
To synthesize a kinase inhibitor lead, the displacement of the 6-chloro group via
is the most critical workflow. The following protocol is designed as a self-validating system to ensure high-yield amination.
Step-by-Step Protocol: C6 Amination
Reaction Assembly: In an oven-dried vial, dissolve 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous n-butanol (0.2 M).
Causality: n-Butanol is chosen over DMF to allow for higher reflux temperatures (117°C) while maintaining protic stabilization of the Meisenheimer transition state, which is crucial for overcoming the high activation energy required at the C6 position.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl generated during the reaction, preventing the nucleophilic amine from protonating and stalling the reaction.
Nucleophile Introduction: Add the target primary amine or aniline (1.2 eq) and seal the vial. Heat the mixture to 100°C for 8–12 hours.
Self-Validation Checkpoint (LC-MS & TLC):
TLC: Co-spot the reaction mixture against the starting material (Hexanes/EtOAc 1:1). The starting material will appear as a high-Rf UV-active spot. The product will be highly polar (lower Rf) due to the new secondary amine.
LC-MS: The definitive validation is the disappearance of the starting material's mass (
) and its characteristic 3:1 isotopic cluster (due to and ). The emergence of a singular product mass without the chlorine isotope pattern confirms successful displacement.
Workup: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and saturated
. The organic layer is washed with brine, dried over , and purified via flash column chromatography.
Application in Oncology and Kinase Targeting
Derivatives synthesized from this scaffold have profoundly impacted oncology. The first pyrazolo[3,4-d]pyrimidine kinase inhibitors identified were PP1 and PP2, which selectively targeted the Src family of non-receptor tyrosine kinases[2]. More recently, this core has been utilized to develop irreversible inhibitors for Bruton's Tyrosine Kinase (BTK) and dual inhibitors for the PI3K/mTOR pathways [4].
By functionalizing the N1 position with a piperidine ring and the C6 position with a functionalized aniline, researchers can create molecules that not only bind the ATP pocket but also reach out to form covalent bonds with specific cysteine residues (e.g., Cys481 in BTK), completely shutting down malignant signaling cascades.
Inhibition of Src/BTK signaling by pyrazolo[3,4-d]pyrimidine derivatives.
References
G. J. P. Perry et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. URL:[Link]
W. Ettahiri et al. "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules (MDPI), 2024. URL:[Link]
S. Schenone et al. "Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors." National Institutes of Health (NIH) / PubMed Central, 2020. URL:[Link]
Exploratory
Chemical structure and SMILES of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
An In-depth Technical Guide to 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery Abstract The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Privileged Scaffold for Kinase Inhibitor Discovery
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its structural mimicry of the native purine ring system. This unique characteristic has positioned its derivatives as potent and selective modulators of numerous biological targets, most notably protein kinases. This guide focuses on a specific, strategically substituted derivative: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine. While this compound is primarily a synthetic intermediate, its architecture offers a gateway to novel therapeutics. We will dissect its structural and chemical properties, propose a robust synthetic strategy based on established methodologies for analogous structures, and explore its vast potential in the development of targeted therapies, particularly in oncology. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile chemical building block.
Core Compound Analysis: Structural and Physicochemical Properties
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. The strategic placement of a methyl group at position 4 and a reactive chloro group at position 6 makes it an ideal starting point for chemical library synthesis. The chloro-substituent serves as a versatile synthetic handle for introducing diverse functionalities via nucleophilic substitution, a cornerstone of kinase inhibitor design.
The fundamental properties of this compound are summarized from established chemical databases.
The structural arrangement of the fused rings and key substituents is critical to its function as a chemical scaffold.
Caption: Chemical structure of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Note: The DOT language script above provides a conceptual representation. The exact IUPAC numbering places the chloro group at position 6 and the methyl group at position 4. The visualization aims to show the connectivity of the pyrazolo[3,4-d]pyrimidine core.
Synthesis, Reactivity, and Methodological Considerations
Retrosynthetic Analysis and Proposed Forward Synthesis
The most logical approach begins with a substituted 5-aminopyrazole. The key transformations involve the cyclization to form the pyrimidine ring followed by chlorination.
Caption: Retrosynthetic pathway for the target compound.
This analysis suggests a two-step forward synthesis from a commercially available aminopyrazole derivative. The choice of cyclizing agent (e.g., formamide, formic acid, or urea) is critical as it dictates the substituent at the C6-position before the final chlorination step.
Exemplar Experimental Protocol: Synthesis of an Analogous Scaffold
To illustrate the practical execution of this strategy, we present a detailed protocol for the synthesis of a structurally related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine , adapted from published literature.[3][4] This protocol highlights the key chemical transformations—cyclization and chlorination—that are directly applicable to the synthesis of our target molecule.
Rationale: This step constructs the fused pyrimidine ring. The reaction of an aminopyrazole carboxylate with a nitrile under acidic conditions is a standard method for forming pyrimidinone systems. Dioxane is an excellent solvent due to its high boiling point and ability to dissolve the reactants.
Protocol:
To a solution of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol) and chloroacetonitrile (0.15 mol) in dioxane (500 mL), pass HCl gas at 15–18 °C for 10 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, evaporate the volatiles under reduced pressure.
Add water (300 mL) to the residue and basify the reaction mixture to pH 7 with aqueous ammonia.
Filter the resulting precipitate, wash thoroughly with water, and dry in air to yield the pyrimidinone product.[3]
Rationale: Phosphorus oxychloride (POCl₃) is a powerful and standard reagent for converting hydroxyl groups on heterocyclic rings (like the tautomeric form of the pyrimidinone) into chloro groups. This activates the position for subsequent nucleophilic substitution reactions. A high-boiling solvent like toluene is used to achieve the necessary reaction temperature.
Protocol:
Prepare a mixture of the pyrimidinone from Part A (0.1 mol), POCl₃ (0.2 mol), and N,N-Diisopropylethylamine (0.3 mol) in toluene (400 mL).
Reflux the mixture for 18 hours, monitoring by TLC.
After cooling, carefully pour the reaction mixture into ice water (500 mL).
Separate the organic phase, wash with saturated NaHCO₃ solution and brine, and then pass through a pad of alumina.
Remove the solvent under reduced pressure to yield the final chlorinated product.[3]
Structural Validation and Trustworthiness
The identity and purity of the synthesized compound must be unequivocally confirmed. A self-validating system of orthogonal analytical techniques is required. For a novel compound like 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, the following characterization data would be essential, with expected values inferred from close analogs.[3]
Table 2: Expected Spectroscopic Data for Structural Confirmation
Technique
Sample Data from Analog: 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine[3]
Confirms the carbon skeleton and the presence of key functional groups.
HRMS (ESI-TOF)
m/z [M+H]⁺ calcd. for C₇H₇Cl₂N₄: 217.0042; found: 217.0050
Provides an exact mass measurement to confirm the elemental composition.
IR (KBr)
ν, cm⁻¹: 1591, 1547 (C=N), other characteristic peaks.
Identifies key functional groups and bond vibrations within the molecule.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its role as a versatile intermediate. The C6-chloro group is primed for nucleophilic aromatic substitution (SNAr), allowing for the systematic installation of various side chains to probe the active sites of biological targets, particularly protein kinases.
Core Reactivity Workflow
The SNAr reaction is the primary tool for derivatizing this scaffold. By reacting the core with a diverse array of nucleophiles (amines, thiols, etc.), a library of compounds can be rapidly generated for biological screening.
Caption: General workflow for derivatizing the scaffold.
This synthetic flexibility is paramount in drug discovery, where structure-activity relationship (SAR) studies are essential for optimizing potency, selectivity, and pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine core acts as the anchor in the ATP-binding pocket of kinases, while the substituent introduced at the C6 position can be tailored to interact with specific residues, thereby conferring selectivity.[5]
Case Study: Pyrazolo[3,4-d]pyrimidines as Potent Kinase Inhibitors
The literature is replete with examples of pyrazolo[3,4-d]pyrimidine derivatives showing potent inhibition of kinases implicated in cancer and inflammatory diseases.
EGFR Inhibitors: This scaffold is a key building block for epidermal growth factor receptor (EGFR) inhibitors. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, anchoring the inhibitor in the kinase's active site.[6][7] Derivatives have shown potent activity against both wild-type and mutant forms of EGFR, which are crucial in non-small cell lung cancer.[6]
Src Kinase Inhibitors: Src is a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine-based compounds have been identified as highly potent Src inhibitors, demonstrating efficacy in glioblastoma models.[8]
BRK/PTK6 Inhibitors: Breast tumor kinase (BRK/PTK6) is an oncogenic driver in several cancers. Recently, a new class of 1H-pyrazolo[3,4-d]pyrimidine derivatives was developed as selective BRK inhibitors, showing potent biochemical inhibition and significant anti-migratory activity in triple-negative breast cancer cell lines.[5]
The biological activity of these downstream products underscores the therapeutic potential that can be unlocked starting from the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.
Table 3: Bioactivity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine represents a highly valuable, yet underexplored, starting material for drug discovery. Its structural similarity to purines provides a time-tested foundation for kinase inhibition, while its specific substitution pattern offers a clear and synthetically accessible vector for chemical modification. By leveraging established synthetic methodologies and the principles of nucleophilic aromatic substitution, researchers can efficiently generate libraries of novel derivatives. The proven success of the pyrazolo[3,4-d]pyrimidine scaffold against critical oncology targets like EGFR, Src, and BRK validates the pursuit of new chemical entities derived from this core. This guide provides the foundational knowledge—from synthesis design to strategic application—for scientists to unlock the therapeutic potential held within this powerful chemical building block.
References
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. Available at: [Link]
The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. (n.d.). ResearchGate. Available at: [Link]
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). MDPI. Available at: [Link]
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Available at: [Link]
Ofitserova, E. S., et al. (2020). Biological activity of new 6-[(1-naphthylmethyl)thio)]-4-chloropyrazolo[3,4-d]pyrimidines. Semantic Scholar. Available at: [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). CNR-IRIS. Available at: [Link]
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. (2012). SIOC. Available at: [Link]
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. Available at: [Link]
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2021). ResearchGate. Available at: [Link]
6-chloro-4-methyl-1h-pyrazolo[3,4-d]pyrimidine dihydrochloride. (n.d.). PubChemLite. Available at: [Link]
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Available at: [Link]
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). PMC. Available at: [Link]
Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1b. (n.d.). ResearchGate. Available at: [Link]
6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (n.d.). Available at: [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). PMC. Available at: [Link]
The chemistry of pyrazolopyrimidines and their applications. (n.d.). TSI Journals. Available at: [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC. Available at: [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). PMC. Available at: [Link]
6-Chloro-n,1-dimethyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. (n.d.). PubChem. Available at: [Link]
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][10][11][12]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Available at: [Link]
The Strategic Deployment of 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Purine Bioisostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The purine scaffold is a cornerstone in the architecture of numerous endogenous molecules and a privileged structure in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in the architecture of numerous endogenous molecules and a privileged structure in medicinal chemistry. However, its metabolic liabilities and potential for off-target effects have driven the exploration of bioisosteric replacements. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful purine isostere, with the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine variant offering a particularly versatile and strategic platform for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this scaffold in drug discovery, with a primary focus on its role in the design of potent and selective kinase inhibitors. We will delve into the mechanistic basis of its bioisosteric relationship with purines, explore its structure-activity relationships, and provide detailed experimental protocols for its synthesis and biological evaluation.
Introduction: The Rationale for Purine Bioisosterism
The purine ring system, a fusion of pyrimidine and imidazole rings, is fundamental to a vast array of biological processes. It forms the core of the nucleobases adenine and guanine, which are the building blocks of DNA and RNA. Furthermore, adenosine triphosphate (ATP), the universal energy currency of the cell, is a purine nucleotide. The ubiquitous nature of the purine scaffold in cellular signaling, particularly in the active sites of enzymes such as kinases, has made it a fertile ground for drug design.[1]
However, the very prevalence of purine-recognizing enzymes presents a significant challenge in drug development: achieving selectivity. Compounds that mimic endogenous purines can interact with multiple targets, leading to undesirable side effects. Moreover, purine-based drugs can be susceptible to metabolic degradation by enzymes involved in nucleotide metabolism.
This has led to the concept of bioisosterism , the substitution of a chemical group with another that retains the parent molecule's biological activity while potentially improving its physicochemical or pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be an exceptional bioisostere of the purine system.[2][3] Its nitrogen arrangement mimics the hydrogen bonding pattern of adenine, allowing it to bind to the ATP-binding sites of many kinases.[1] The 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core, in particular, offers a strategic advantage due to the reactive chlorine atom at the 6-position, which serves as a handle for further chemical modification and optimization of inhibitor potency and selectivity.
Synthesis and Chemical Properties of the Core Scaffold
The synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-step process that begins with readily available starting materials. The following is a representative synthetic route, with a detailed experimental protocol provided in Section 7.
Caption: Synthetic workflow for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.
The key chemical feature of the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core is the reactivity of the chlorine atom at the 6-position. This electrophilic center is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a wide variety of substituents. This chemical tractability is a major reason for its widespread use as a drug discovery scaffold. By varying the nucleophile, medicinal chemists can systematically explore the chemical space around the core, optimizing for potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Mimicking ATP in the Kinase Hinge Region
The primary mechanism by which pyrazolo[3,4-d]pyrimidine-based inhibitors exert their biological effects is through competitive inhibition of ATP binding to the active site of protein kinases.[1] Protein kinases play a crucial role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to a substrate protein. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.
The pyrazolo[3,4-d]pyrimidine scaffold effectively mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is critical for ATP binding.
Caption: ATP vs. Pyrazolo[3,4-d]pyrimidine binding in the kinase active site.
The nitrogen atoms at positions 1 and 7 of the pyrazolo[3,4-d]pyrimidine ring system act as hydrogen bond donors and acceptors, respectively, forming interactions that are analogous to those of the N1 and N6 atoms of adenine. The 4-methyl group can occupy a small hydrophobic pocket, while modifications at the 6-position, enabled by the chloro leaving group, allow for the exploration of larger, more diverse chemical space within the ATP binding site, leading to enhanced potency and selectivity.
Applications in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The versatility of the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has led to its incorporation into a wide range of kinase inhibitors targeting various members of the kinome.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Several pyrazolo[3,4-d]pyrimidine-based compounds have shown potent inhibition of CDKs. For example, derivatives bearing an anilino moiety at the 4-position have demonstrated significant CDK2 inhibitory activity, with some compounds being as active as the well-known CDK inhibitor roscovitine.[3] The structure-activity relationship (SAR) studies have revealed that the nature of the substituent at the 6-position significantly influences the potency and selectivity of these inhibitors.
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Mutations and overexpression of EGFR are implicated in various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[3][4] The scaffold's ability to mimic the hinge-binding interactions of ATP, coupled with the opportunity for diverse substitutions at the 6-position, has enabled the development of inhibitors with nanomolar potency against both wild-type and mutant forms of EGFR.[4]
Src Family Kinase (SFK) Inhibitors
Src is a non-receptor tyrosine kinase involved in a multitude of cellular processes, including cell growth, differentiation, and motility. The dysregulation of Src activity is associated with cancer progression and metastasis. The pyrazolo[3,4-d]pyrimidine core has been successfully employed in the design of potent Src inhibitors.[5][6] SAR studies have highlighted the importance of the substituent at the 6-position in achieving high affinity and selectivity for Src over other kinases.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. The FDA-approved drug Ibrutinib , a potent and irreversible BTK inhibitor, features a pyrazolo[3,4-d]pyrimidine core, underscoring the clinical significance of this scaffold.
Structure-Activity Relationship (SAR) Insights
The extensive research on pyrazolo[3,4-d]pyrimidine-based kinase inhibitors has provided valuable insights into their structure-activity relationships.
Caption: Key SAR points for the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold.
Position 4 (Methyl Group): The methyl group at the 4-position generally occupies a small hydrophobic pocket in the kinase active site. While this position is not typically a primary point of diversification, its presence is crucial for maintaining the overall binding affinity of the scaffold.
Position 6 (Chloro Group): As previously mentioned, the 6-position is the most critical for SAR exploration. The introduction of various amine, ether, or thioether linkages at this position allows for the fine-tuning of inhibitor properties. For instance, the addition of a solubilizing group can improve the compound's pharmacokinetic profile, while the introduction of a bulky hydrophobic group can enhance potency by accessing deeper pockets within the active site.
Position 1 (N-H): The N-H group at the 1-position typically acts as a hydrogen bond donor, interacting with the kinase hinge region. Alkylation at this position can be explored to modulate solubility and cell permeability, but it can also disrupt the key hydrogen bonding interaction if not carefully considered in the context of the target kinase.
Quantitative Biological Data
The following table summarizes the inhibitory activities of a selection of pyrazolo[3,4-d]pyrimidine derivatives against various kinases. It is important to note that this is a representative selection, and a vast body of literature exists with more extensive datasets.
Synthesis of 4-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
A mixture of 3-methyl-1H-pyrazol-5(4H)-one (10 g, 0.102 mol) and urea (12.2 g, 0.204 mol) is heated at 180-190 °C for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is triturated with hot water, filtered, and dried to afford the title compound.
Synthesis of 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
4-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (5 g, 0.033 mol) is added to phosphorus oxychloride (25 mL, 0.27 mol), and the mixture is refluxed for 6 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The resulting precipitate is filtered, washed with cold water, and dried to yield the desired product.
General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[10][11]
Caption: General workflow for an in vitro kinase inhibition assay.
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), ATP (often radiolabeled with ³²P), and serial dilutions of the test compound in an appropriate buffer.
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes).
Reaction Termination: Stop the reaction, for example, by adding a solution of EDTA.
Detection: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be achieved by spotting the reaction mixture onto a phosphocellulose filter, washing away unreacted ATP, and measuring the radioactivity of the filter using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence, luminescence, or antibody-based assays.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has firmly established itself as a valuable and versatile purine bioisostere in the field of drug discovery. Its synthetic accessibility, coupled with the strategic placement of a reactive chlorine atom, provides a powerful platform for the generation of diverse chemical libraries. The remarkable success of this scaffold in the development of potent and selective kinase inhibitors, exemplified by the clinical approval of Ibrutinib, highlights its immense therapeutic potential.
Future research in this area will likely focus on several key aspects. The exploration of novel and more efficient synthetic routes to access this core and its derivatives will continue to be of interest. Furthermore, the application of this scaffold to a broader range of biological targets beyond kinases, such as other ATP-dependent enzymes and protein-protein interactions, holds significant promise. The integration of computational modeling and structural biology will undoubtedly play an increasingly important role in the rational design of next-generation inhibitors based on the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core, leading to the development of more effective and safer medicines for a wide range of diseases.
References
Yang, L.-L., Li, G.-B., Ma, S., Zou, C., Sun, Q.-Z., Cheng, C., Chen, X., Wang, L.-J., Feng, S., Li, L.-L., & Yang, S.-Y. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531–2547. [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, K. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3311. [Link]
Yang, L. L., Li, G. B., Ma, S., Zou, C., Sun, Q. Z., Cheng, C., Chen, X., Wang, L. J., Feng, S., Li, L. L., & Yang, S. Y. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641–1655. [Link]
Tintori, C., Fallacara, A. L., Radi, M., Zamperini, C., Dreassi, E., Crespan, E., Maga, G., Schenone, S., Musumeci, F., Brullo, C., Richters, A., Gasparrini, F., Angelucci, A., Festuccia, C., Delle Monache, S., Rauh, D., & Botta, M. (2015). Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. Journal of Medicinal Chemistry, 58(1), 347–361. [Link]
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Damasy, A. K. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2933. [Link]
Reddy, M. V. R., Akula, S. M., Setti, A., Kumar, A., & Singh, R. K. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chemistry & Biology Interface, 3(4), 264–269. [Link]
Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, K. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules (Basel, Switzerland), 19(3), 3297–3311. [Link]
Bakr, R. B., El-Gazzar, M. G., & El-Damasy, A. K. (2020). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 13(11), 7894–7927. [Link]
Al-Otaibi, A. M., El-Gazzar, M. G., & El-Damasy, A. K. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry, 12(10), 1735–1745. [Link]
RCSB PDB. (2012). 4APP: Crystal Structure of the Human p21-Activated Kinase 4 in Complex with (S)-N-(5-(3-benzyl-1-methylpiperazine-4-carbonyl)-6,6-dimethyl-1,4,5, 6-tetrahydropyrrolo(3,4-c)pyrazol-3-yl)-3-phenoxybenzamide. [Link]
El-Damasy, A. K., Al-Otaibi, A. M., & El-Gazzar, M. G. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR(T790M). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1982–1999. [Link]
Ben-Nakhi, M., Al-Mansour, H., Al-Awadi, N., & El-Apasery, M. A. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5092. [Link]
Ferla, S., Garonzi, M., Castelli, R., D'Annessa, I., Ciusani, E., Valenti, G., ... & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 546–552. [Link]
Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 209. [Link]
El-Damasy, A. K., Al-Otaibi, A. M., & El-Gazzar, M. G. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC medicinal chemistry, 13(5), 613–628. [Link]
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 195–214. [Link]
Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Centro, S. (2010). Molecular Characterization of c-Abl/c-Src Kinase Inhibitors Targeted against Murine Tumour Progenitor Cells that Express Stem Cell Markers. PLoS ONE, 5(11), e14143. [Link]
PDB-Japan. (2023). 4waf - Crystal Structure of a novel tetrahydropyrazolo[1,5-a]pyrazine in an engineered PI3K alpha. [Link]
The Pyrazolo[3,4-d]pyrimidine Scaffold in Oncology: Structural Causality, Synthesis, and Clinical Translation
Executive Summary In contemporary oncology drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine core has emer...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary oncology drug discovery, the rational design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a profoundly effective structural chemotype[1]. As a bioisostere of the adenine ring of adenosine triphosphate (ATP), this fused bicyclic nitrogen-containing heterocycle is uniquely primed to mimic the natural substrate of kinases[2].
This technical guide dissects the mechanistic causality behind the scaffold's success, outlines optimized synthetic workflows, details self-validating in vitro screening protocols, and explores advanced strategies such as dual-targeting and prodrug functionalization to overcome clinical resistance and pharmacokinetic limitations.
Structural Biology & Mechanistic Causality
The therapeutic utility of the pyrazolo[3,4-d]pyrimidine scaffold is grounded in its structural mimicry[3]. Kinases catalyze the transfer of the γ-phosphate from ATP to target proteins. To do this, they possess a highly conserved ATP-binding pocket featuring a "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain.
The Causality of Binding:
The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core act as a precisely arranged network of hydrogen bond acceptors and donors. Specifically, N1 and N2 of the pyrazole ring, along with the pyrimidine nitrogens, form critical hydrogen bonds with the backbone amide NH and carbonyl oxygen of the hinge region residues (e.g., Met341 in Src, Met793 in EGFR)[2]. This "conformational lock" competitively excludes ATP, thereby halting downstream phosphorylation cascades responsible for tumor cell proliferation, angiogenesis, and survival[1].
The versatility of this scaffold allows it to be directed toward multiple oncogenic targets through focused chemical modification at the C3, C4, C6, and N1 positions[3]. For instance, the introduction of an α,β-unsaturated carbonyl moiety enables irreversible, covalent binding to cysteine residues in the active site, a mechanism famously utilized by the FDA-approved drug Ibrutinib to target Bruton's tyrosine kinase (BTK)[3][4].
Clinical Translation & Targeted Kinase Inhibition
The transition of pyrazolo[3,4-d]pyrimidines from preclinical tools to clinical mainstays highlights their adaptability. The prototypical inhibitors PP1 and PP2 were discovered in 1996 as potent Src family kinase inhibitors[4][5]. Since then, the scaffold has been optimized to target a broad spectrum of kinases, including EGFR, VEGFR, and FLT3[2][6].
To combat acquired resistance (such as the EGFR T790M mutation), researchers have developed substituted derivatives—such as introducing aniline moieties at the C4 position—which maintain high inhibitory potency against both wild-type and mutant variants[7][8]. Furthermore, dual-target inhibitors (e.g., Src/Bcr-Abl or EGFR/HER2) are being engineered to simultaneously blockade redundant survival networks, thereby reducing the likelihood of resistance development[9].
Quantitative Data: Key Scaffold Derivatives in Oncology
Compound / Derivative
Target Kinase(s)
Clinical Status
Key Structural / Mechanistic Feature
Ibrutinib
BTK
FDA Approved
Covalent binding via Michael addition to Cys481[4].
The synthesis of the pyrazolo[3,4-d]pyrimidine core requires precision to ensure high yields and structural fidelity. Traditional reflux methods often suffer from prolonged reaction times and thermal degradation.
The Causality of Microwave-Assisted Synthesis:
Modern protocols utilize microwave irradiation for the cyclization step. Microwave synthesis provides direct, uniform dielectric heating to the polar reactants. This localized superheating drastically accelerates the condensation of precursors (e.g., 5-amino-1H-pyrazole-4-carbonitrile with formamide or urea), reducing reaction times from several hours to mere minutes while minimizing the formation of thermodynamic byproducts[5][11].
End-to-end workflow from microwave-assisted synthesis to in vitro validation of the scaffold.
Self-Validating In Vitro Protocols
To ensure rigorous scientific integrity, the biological evaluation of synthesized derivatives must utilize self-validating assay systems. Below are the standard operating procedures for target validation and cellular efficacy.
Protocol A: In Vitro Kinase Profiling (ADP-Glo Assay)
Rationale: Radiometric assays using ^32P-ATP pose safety hazards and waste disposal challenges. The ADP-Glo assay is a luminescent method that measures the ADP formed during the kinase reaction. It is universally applicable to virtually any kinase/substrate combination and provides a high signal-to-background ratio.
Preparation: Dilute the purified target kinase (e.g., EGFR or Src) in optimized kinase buffer (typically containing MgCl2, MnCl2, DTT, and BSA to prevent non-specific binding).
Compound Incubation: Dispense 1 µL of the pyrazolo[3,4-d]pyrimidine derivative (serial dilutions in DMSO) into a 384-well plate. Add 2 µL of the kinase solution. Incubate for 15 minutes at room temperature to allow equilibrium binding. Control: Include a DMSO-only well (maximum activity) and a no-enzyme well (baseline).
Reaction Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.
ADP Detection: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Read luminescence after 30 minutes.
Validation: Calculate IC50 values using a 4-parameter logistic non-linear regression model. The Z'-factor must be >0.5 for the assay to be considered valid.
Rationale: While MTT assays measure mitochondrial metabolism (which can fluctuate based on cell stress or media pH), the Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, stable quantification of total cellular protein mass, which correlates linearly with cell number[12].
Seeding: Seed human cancer cell lines (e.g., A549, HCT-116) at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
Treatment: Treat cells with varying concentrations of the synthesized compounds (0.1 µM to 100 µM) for 72 hours.
Fixation: Add cold trichloroacetic acid (TCA) to a final concentration of 10% directly to the culture medium. Incubate at 4°C for 1 hour to fix the cells in situ. Wash plates 5 times with distilled water and air dry.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
Washing: Remove unbound dye by washing 4 times with 1% acetic acid. Air dry completely.
Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes. Read optical density (OD) at 540 nm.
Future Perspectives: ADME Optimization and Prodrug Strategies
Despite their high potency, the planar, hydrophobic nature of multi-ring pyrazolo[3,4-d]pyrimidine systems often results in poor aqueous solubility, severely limiting their in vivo bioavailability and clinical translation[10].
The Causality of Prodrug Design:
To circumvent this, medicinal chemists employ prodrug strategies. A highly effective approach involves conjugating an N-methylpiperazino group to the scaffold via an O-alkyl carbamate linker[10]. At physiological pH, the basic nitrogen of the piperazine ring becomes protonated, drastically increasing the molecule's hydrophilicity and aqueous solubility. Once administered, endogenous esterases and hydrolytic enzymes cleave the carbamate linker, releasing the active, highly potent pyrazolo[3,4-d]pyrimidine inhibitor directly into the systemic circulation or tumor microenvironment[10]. This strategic optimization bridges the gap between in vitro potency and in vivo efficacy, ensuring this privileged scaffold continues to yield next-generation oncological therapeutics.
References
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry. 1
Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed (NIH). 2
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. 3
Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. PubMed (NIH). 9
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold (Detailed Review). RSC Publishing. 4
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. Semantic Scholar. 7
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis. 8
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. PubMed Central (NIH). 12
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation. Oriental Journal of Chemistry. 11
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. 5
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PubMed Central (NIH).10
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.6
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide to Differentiating 6-chloro-4-methyl and 4-chloro-6-methyl Pyrazolo[3,4-d]pyrimidine Isomers The nuanced world of heterocyclic chemistry presents both opportunities and challenges for drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Differentiating 6-chloro-4-methyl and 4-chloro-6-methyl Pyrazolo[3,4-d]pyrimidine Isomers
The nuanced world of heterocyclic chemistry presents both opportunities and challenges for drug discovery and materials science. Within this domain, seemingly minor structural variations, such as the positional isomerism of substituents on a core scaffold, can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides an in-depth exploration of the differences between two such isomers: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine and 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine.
As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for understanding why these differences arise and how they can be experimentally validated. The protocols and analyses described herein are designed to be self-validating, ensuring scientific rigor in your research.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core
The pyrazolo[3,4-d]pyrimidine core is a fused heterocyclic system isosteric with purine, a fundamental building block of life. This structural similarity has made it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and antiproliferative effects.[1] Consequently, the precise synthesis and unambiguous characterization of its substituted derivatives are of paramount importance.
The isomers , 6-chloro-4-methyl- and 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, differ in the placement of the chloro and methyl groups on the pyrimidine ring. This seemingly simple transposition has significant implications for the molecule's electronic distribution, steric profile, and potential for intermolecular interactions.
Caption: Chemical structures of the two pyrazolo[3,4-d]pyrimidine isomers.
Synthetic Pathways: Controlling Regioselectivity
The synthesis of these isomers typically involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. The regiochemical outcome is dictated by the nature and reactivity of the starting materials. A common strategy involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.
For instance, the synthesis of a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, proceeds from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[1][2][3] This highlights a general approach where the substituents on the pyrimidine ring are introduced via the cyclization partner.
Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.
To achieve the desired regiochemistry for the 4-methyl-6-chloro vs. the 6-methyl-4-chloro isomers, one would need to employ different 1,3-bielectrophilic partners. For example, reaction with ethyl acetoacetate followed by chlorination would lead to the 4-methyl-6-chloro isomer, whereas reaction with acetylacetone would result in a different substitution pattern.
Spectroscopic and Analytical Differentiation
The most definitive way to distinguish between the two isomers is through a combination of spectroscopic techniques and chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment.
¹H NMR: The position of the lone proton on the pyrazole ring and the methyl protons will be key indicators. The electron-withdrawing chloro group will deshield nearby protons, causing them to appear at a higher chemical shift (further downfield).
In the 6-chloro-4-methyl isomer, the methyl group is at position 4.
In the 4-chloro-6-methyl isomer, the methyl group is at position 6. The proximity of the chloro group to the pyrazole ring in the 4-chloro isomer may influence the chemical shift of the pyrazole C-H proton more significantly than in the 6-chloro isomer.
¹³C NMR: The carbon atoms directly attached to the chlorine will experience a significant downfield shift. Similarly, the chemical shifts of the methyl carbon and the carbons of the pyrazole ring will differ between the two isomers.
For a related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the ¹H-NMR spectrum shows characteristic singlets for the methyl group at 4.08 ppm and the pyrazole C-H proton at 8.46 ppm.[1] The ¹³C-NMR shows signals for the methyl carbon at 34.4 ppm and the C-Cl carbon at 161.8 ppm.[1] While not the exact isomers, this data provides a reference point for expected chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry can confirm the molecular weight of the isomers, which will be identical (168.58 g/mol ).[4] However, the fragmentation patterns in the mass spectrum (e.g., in Electron Ionization MS) may differ due to the different positions of the substituents, potentially offering clues to the structure. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak (M and M+2).
Chromatographic Separation
Due to differences in polarity and steric hindrance, the two isomers should be separable by chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a good starting point for method development. The isomer with the chloro group in a more exposed position might interact differently with the stationary phase.
Gas Chromatography (GC): Given their likely volatility, GC is also a viable option for both analytical and preparative-scale separation.[5]
Thin-Layer Chromatography (TLC): TLC can be used for rapid screening of reaction progress and for optimizing solvent systems for column chromatography.
Methyl singlet expected at a specific chemical shift. Pyrazole proton chemical shift influenced by the remote chloro group.
Methyl singlet at a different chemical shift. Pyrazole proton likely more deshielded due to closer proximity of the chloro group.
The electronic environment of the protons differs due to the positions of the electron-donating methyl group and the electron-withdrawing chloro group.
¹³C NMR (Predicted)
Distinct chemical shifts for C4 (with methyl) and C6 (with chloro).
Distinct chemical shifts for C4 (with chloro) and C6 (with methyl).
The carbon attached to chlorine will be significantly downfield compared to the carbon attached to the methyl group.
Reactivity
The chloro group at position 6 is susceptible to nucleophilic substitution.
The chloro group at position 4 is also susceptible to nucleophilic substitution, but the rate may differ due to steric and electronic effects.
The electron density and accessibility of the C-Cl bond are different in the two isomers.
Polarity (Predicted)
Expected to have a specific dipole moment.
The dipole moment will differ due to the different arrangement of polar groups.
This will affect solubility and chromatographic retention times.
Experimental Protocols
Protocol 1: Synthesis of a Chloro-Methyl-Pyrazolo[3,4-d]pyrimidine Derivative (Illustrative)
This protocol is adapted from the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and serves as a general guideline.[1]
Step 1: Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one intermediate.
To a solution of a suitable 5-aminopyrazole-4-carboxylate precursor in an appropriate solvent (e.g., dioxane), add the 1,3-bielectrophilic partner (e.g., chloroacetonitrile for a chloromethyl group).
Saturate the solution with HCl gas at a controlled temperature (e.g., 15-18 °C) and stir for several hours.
Work up the reaction by pouring it into water and neutralizing with a base (e.g., aqueous ammonia) to precipitate the product.
Filter, wash, and dry the intermediate.
Step 2: Chlorination.
Reflux a mixture of the pyrazolo[3,4-d]pyrimidin-4-one intermediate with a chlorinating agent, such as phosphorus oxychloride (POCl₃), in a high-boiling solvent like toluene for several hours.
Carefully pour the cooled reaction mixture into ice water to quench the excess POCl₃.
Separate the organic phase, wash with a saturated solution of sodium bicarbonate and brine.
Dry the organic phase and remove the solvent under reduced pressure to obtain the crude product.
Purify the product by column chromatography or recrystallization.
Protocol 2: Differentiation by HPLC
Instrumentation: HPLC system with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 10% B, ramp to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent like methanol.
Analysis: Inject the sample. The two isomers should elute at different retention times due to their polarity differences.
Caption: Workflow for the analytical separation of isomers by HPLC.
Conclusion
The differentiation of 6-chloro-4-methyl- and 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine isomers is a critical task in the synthesis and development of novel compounds based on this important scaffold. While they share the same molecular formula and weight, their distinct substitution patterns lead to measurable differences in their spectroscopic and chromatographic properties. A systematic approach using ¹H and ¹³C NMR, mass spectrometry, and HPLC will allow for the unambiguous identification and separation of these isomers. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently navigate the challenges of positional isomerism in heterocyclic chemistry.
References
Krylov, A. S., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Available at: [Link]
ResearchGate. (n.d.). Synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1b. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. Available at: [Link]
PubChem. (n.d.). 4-chloro-6-methyl-1h-pyrazolo[3,4-d]pyrimidine. PubChem. Available at: [Link]
A Technical Guide to 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: Synthesis, Characterization, and Applications in Kinase Inhibition
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to endoge...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to endogenous purines and its consequent ability to interact with a wide array of biological targets. This guide provides a detailed examination of a specific, highly versatile derivative: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine. We will dissect its core molecular characteristics, present a robust framework for its synthesis and analytical characterization, and explore its profound implications in the field of drug discovery, particularly as a precursor for potent kinase inhibitors. This document serves as a technical resource, blending established chemical principles with practical, field-proven insights for professionals engaged in the development of novel therapeutics.
Section 1: Core Molecular Profile
Chemical Identity and Physicochemical Properties
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.
The molecule consists of a pyrimidine ring fused to a pyrazole ring. The key functional groups that dictate its reactivity and utility are the chloro group at the 6-position, which is an excellent leaving group for nucleophilic substitution reactions, and the methyl group at the 4-position.
Section 2: The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure
The significance of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is best understood by appreciating its core scaffold. Pyrazolo[3,4-d]pyrimidines are considered bioisosteres of purines, the fundamental building blocks of DNA, RNA, and critical cofactors like ATP.[4][5] This structural mimicry allows them to fit into the active sites of enzymes that naturally bind purine-based substrates, most notably protein kinases.
Kinases utilize ATP to phosphorylate substrate proteins, a fundamental process in cellular signaling. The adenine component of ATP binds to a specific "hinge region" in the kinase active site. By mimicking adenine, pyrazolo[3,4-d]pyrimidine derivatives can function as ATP-competitive inhibitors, blocking the kinase's activity and disrupting downstream signaling pathways—a strategy central to many modern cancer therapies.[6][7]
Caption: Structural similarity between Adenine and the pyrazolo[3,4-d]pyrimidine core.
Section 3: Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
The synthesis begins with a substituted aminopyrazole, which undergoes cyclization with a β-keto ester to form the pyrazolo[3,4-d]pyrimidin-6-one intermediate. The final step is a robust chlorination reaction.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol
Step 1: Synthesis of 4-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one
To a solution of sodium ethoxide (1.2 eq.) in absolute ethanol, add 5-amino-3-methyl-1H-pyrazole-4-carboxamide (1.0 eq.).
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation and salt formation.
Add ethyl acetoacetate (1.1 eq.) dropwise to the reaction mixture.
Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
The resulting precipitate is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the pyrimidinone intermediate.
Step 2: Synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Suspend the dried 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).
Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The solid should gradually dissolve as the reaction proceeds.
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Basify the aqueous solution with a saturated sodium bicarbonate solution or aqueous ammonia to a pH of 7-8.
The crude product precipitates out and is collected by filtration.
Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure target compound.
Rationale for Experimental Choices
Phosphorus Oxychloride (POCl₃): This is the reagent of choice for converting the hydroxyl group of the pyrimidinone tautomer into a chloro group. It acts as both a dehydrating and chlorinating agent in a well-established reaction mechanism for heterocyclic systems.[9]
Catalytic DMF: DMF accelerates the chlorination by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent electrophile.
Ice Quench and Basification: The excess POCl₃ is highly reactive and must be quenched safely by slow addition to ice. The subsequent basification neutralizes the acidic environment and precipitates the final, less water-soluble product.
Section 4: Analytical Characterization
The structural integrity and purity of the synthesized 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine must be confirmed through a suite of analytical techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[9][10]
Technique
Expected Data
¹H-NMR
- Singlet for the pyrazole C-H proton (δ ~8.0-8.5 ppm).- Singlet for the methyl group protons (δ ~2.5-2.8 ppm).- Broad singlet for the pyrazole N-H proton (δ >10 ppm, may be solvent dependent).
¹³C-NMR
- Signal for the methyl carbon (δ ~20-25 ppm).- Signals for the aromatic/heterocyclic carbons (δ ~110-160 ppm), including the carbon bearing the chloro group (C-Cl).
Mass Spec (HRMS)
Calculated m/z for [M+H]⁺: 169.02756. The isotopic pattern for one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
IR Spectroscopy
- N-H stretching vibration (~3100-3300 cm⁻¹).- C=N and C=C stretching vibrations in the aromatic region (~1500-1600 cm⁻¹).
Section 5: Applications in Drug Discovery
The primary value of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its role as a versatile building block for kinase inhibitors. The chloro-substituent at the 6-position is readily displaced by various nucleophiles (e.g., amines, thiols), allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives synthesized from this core scaffold are designed to target the ATP-binding pocket of protein kinases. The pyrazolo[3,4-d]pyrimidine core forms key hydrogen bonds with the kinase hinge region, while substituents introduced at the 6-position can extend into other pockets to enhance potency and selectivity.
Caption: Mechanism of ATP-competitive kinase inhibition.
Potential Therapeutic Targets
The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop inhibitors against a range of important cancer-related kinases:
Src Kinase: Derivatives have been identified as potent inhibitors of Src, a non-receptor tyrosine kinase involved in cell proliferation and motility.[11]
Epidermal Growth Factor Receptor (EGFR): This scaffold is a key component in compounds designed to inhibit both wild-type and mutant forms of EGFR, a critical target in lung and other cancers.[6][7]
Cyclin-Dependent Kinase 2 (CDK2): As a regulator of the cell cycle, CDK2 is another prominent target for pyrazolo[3,4-d]pyrimidine-based inhibitors.[5][12]
The development of prodrugs from this class of compounds has also been explored to improve properties like aqueous solubility, enhancing their therapeutic potential.[13]
Section 6: Conclusion
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is more than a simple chemical; it is an enabling tool for medicinal chemists and drug discovery professionals. Its well-defined molecular properties, accessible synthesis, and, most importantly, its reactive chloro-handle on a privileged biological scaffold make it an invaluable starting point for the development of next-generation kinase inhibitors. A thorough understanding of its chemistry and strategic application provides a direct and validated path toward the discovery of novel therapeutics for oncology and other disease areas.
References
The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines. ResearchGate. [Link]
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. [Link]
A Convenient Synthesis of Novel Pyrazolo[3,4-D] Pyrimidine and Pyrazolo[4,3-E][1][9]Triazolo[1,5-C] Pyrimidine Derivatives. Semantic Scholar. [Link]
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PMC. [Link]
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. Taylor & Francis Online. [Link]
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Europe PMC. [Link]
Advanced Technical Guide: 6-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives in Drug Discovery
An In-Depth Technical Guide on 6-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives. Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on 6-Substituted Pyrazolo[3,4-d]pyrimidine Derivatives.
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of Adenosine Triphosphate (ATP).[1][2] While the C4-position (equivalent to the C6-position of purines) has traditionally been the primary vector for hinge-binding interactions in kinase inhibitors, the C6-position (equivalent to the C2-position of purines) has emerged as a critical site for optimizing selectivity, solubility, and pharmacokinetic profiles.
This guide provides a comprehensive technical analysis of 6-substituted pyrazolo[3,4-d]pyrimidine derivatives, detailing synthetic methodologies, structure-activity relationships (SAR), and their application in targeting oncogenic kinases such as Src, BTK, and CDKs .
Chemical Architecture & Rational Design
Bioisosterism and Numbering
To navigate the SAR of this scaffold, one must first master the numbering system, which differs slightly from the purine system it mimics.
Purine Homology: The pyrazolo[3,4-d]pyrimidine system lacks the N7 of the purine ring, replacing it with a carbon (C3), and moves the nitrogen to the bridgehead position.
The "6-Position": In IUPAC numbering for pyrazolo[3,4-d]pyrimidines, position 6 corresponds to the carbon atom situated between the two pyrimidine nitrogens (N5 and N7). This is spatially equivalent to the C2-position of adenine .
Mechanistic Implication:
In the ATP-binding pocket of kinases, the C4-substituent (usually an amine or aniline) forms hydrogen bonds with the hinge region. The C6-substituent typically points towards the solvent-accessible region or the ribose-binding pocket , depending on the specific binding mode. This makes it an ideal vector for attaching solubilizing groups (e.g., morpholine, piperazine) or hydrophobic moieties to exploit selectivity pockets.
Visualization: Scaffold Comparison
The following diagram illustrates the structural relationship between Adenine and the Pyrazolo[3,4-d]pyrimidine scaffold.
Figure 1: Structural comparison highlighting the equivalence between Purine C2 and Pyrazolo[3,4-d]pyrimidine C6.
Synthetic Strategies
Accessing 6-substituted derivatives requires distinct strategies depending on whether the substituent is introduced de novo during cyclization or via late-stage functionalization.
Strategy A: De Novo Cyclization (The "Bottom-Up" Approach)
This is the most common method for introducing alkyl or aryl groups at C6. The synthesis begins with a 5-amino-4-cyanopyrazole intermediate.
Mechanism: Condensation of the 5-amino-pyrazole with a carboxylic acid derivative (anhydride, acid chloride, or orthoester) containing the desired
Strategy B: Divergent SNAr Functionalization (The "Top-Down" Approach)
This route is preferred for introducing heteroatom-linked substituents (amines, alkoxides, thioethers) at C6.
Precursor: 4,6-Dichloropyrazolo[3,4-d]pyrimidine.
Regioselectivity Challenge: The C4 position (equivalent to purine C6) is generally more electrophilic than C6.
Step 1: Controlled SNAr at C4 with the hinge-binding amine (e.g., Aniline) at low temperature (0°C).
Step 2: Harsh SNAr at C6 with the second nucleophile (e.g., Morpholine, Alkoxide) at elevated temperature (>80°C) or using Pd-catalyzed cross-coupling.
Synthetic Workflow Diagram
Figure 2: Dual synthetic pathways for accessing diverse 6-substituted pyrazolo[3,4-d]pyrimidines.
Medicinal Chemistry & SAR Analysis
The substitution pattern at C6 dictates the molecule's physicochemical properties and off-target liability.
The C6 "Solvent Front" Hypothesis
In many kinase crystal structures (e.g., Src, EGFR), the C6 position points towards the solvent interface.
Small Groups (H, Me): Maintain high potency but often suffer from poor solubility.
Solubilizing Groups (Morpholine, Piperazine): Introduction of these groups via a linker (e.g., -O-, -NH-, -S-) at C6 significantly improves aqueous solubility and oral bioavailability.
Hydrophobic Tails: In some cases (e.g., VEGFR-2 inhibitors), a hydrophobic aryl group at C6 can access a back-pocket (Hydrophobic Pocket II), drastically improving potency and selectivity.
Comparative Activity Data (Representative)
The following table summarizes the impact of C6 substitution on a prototype Src kinase inhibitor scaffold (Base structure: 1-phenyl-4-anilino-pyrazolo[3,4-d]pyrimidine).
Compound ID
C6 Substituent ()
Src IC50 (nM)
Solubility (µg/mL)
Notes
PP1 (Ref)
H
170
< 1.0
Classic inhibitor; poor solubility.
Cpd-6a
Methyl
150
2.5
Slight potency gain; lipophilic.
Cpd-6b
-S-Ethyl-Morpholine
25
> 50
Lead candidate profile. Solubilizing tail.
Cpd-6c
Phenyl
450
< 0.5
Steric clash in solvent channel reduces potency.
Cpd-6d
-NH-Cyclopropyl
85
15
Good balance of polarity and potency.
Experimental Protocols
Protocol: Synthesis of 4-Anilino-6-Methyl-Pyrazolo[3,4-d]pyrimidine
Objective: To synthesize a C6-methyl derivative via the cyclization route (Method A).
Reflux: Heat the reaction mixture to reflux (140°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting aminopyrazole.
Work-up: Cool the mixture to room temperature. Pour into ice-cold water (50 mL). Stir vigorously for 30 minutes to hydrolyze excess anhydride.
Isolation: A precipitate will form. Filter the solid, wash with cold water (3 x 10 mL) and diethyl ether (2 x 10 mL).
Purification: Recrystallize from Ethanol/DMF to yield the 6-methyl-pyrazolo[3,4-d]pyrimidin-4-ol intermediate.
Chlorination: Reflux the intermediate in neat
for 4 hours to generate the 4-chloro-6-methyl derivative.
Amination: React the 4-chloro intermediate with the desired aniline (1.1 equiv) in isopropanol at 80°C for 2 hours. Filter the final product.
Protocol: Kinase Inhibition Assay (FRET-based)
Objective: Validate biological activity against Src Kinase.
Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO (Start conc: 10 µM).
Incubation:
Add 5 µL of compound solution to 384-well plate.
Add 10 µL of Enzyme/Substrate mix.
Incubate for 10 min at RT.
Initiate reaction with 10 µL of ATP solution (at Km).
Detection: Incubate for 60 min. Stop reaction with EDTA. Measure fluorescence intensity (Ex/Em 480/520 nm).
Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.
Future Outlook
The 6-substituted pyrazolo[3,4-d]pyrimidine scaffold is evolving beyond simple competitive inhibition.
Covalent Inhibitors: Targeting non-catalytic cysteines by attaching acrylamides at the C6 position (via a linker) to achieve irreversible inhibition.
PROTAC Linkers: The solvent-exposed nature of the C6 position makes it an ideal attachment point for E3 ligase recruiting linkers (e.g., Thalidomide or VHL ligands) to induce targeted protein degradation.
References
Traxler, P. et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry. Link
Schenone, S. et al. (2011). "Pyrazolo[3,4-d]pyrimidines as potent Src inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link
Falesiedi, M. et al. (2023).[4][5] "Synthesis and Biological Evaluation of New 4-Amino-Pyrazolo[3,4-d]pyrimidines as Potential Src Kinase Inhibitors." MDPI Molecules. Link
Cherukupalli, S. et al. (2018).[4][6] "Synthesis and biological evaluation of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
WuXi Biology. (2022). "SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity in 4,6-Dichloropyrimidines." QM Magic Class. Link
Solubility Characterization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: A Methodological Framework for DMSO and Methanol
An In-depth Technical Guide for the Research Professional Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as an adenine isostere that can effectively target the cataly...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for the Research Professional
Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as an adenine isostere that can effectively target the catalytic sites of numerous oncogenic kinases.[1] However, derivatives of this class frequently exhibit low aqueous solubility, a critical hurdle that can impede bioavailability and complicate preclinical development.[1][2] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to accurately determine the solubility of a key intermediate, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, in two pivotal organic solvents: dimethyl sulfoxide (DMSO) and methanol. We will delve into the foundational principles of solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and explain the causality behind critical experimental choices. This document serves not as a repository of pre-existing data, but as a robust methodological manual to empower researchers to generate reliable, high-quality solubility data essential for advancing drug discovery programs.
Part 1: Foundational Principles
The Critical Role of Solubility in Preclinical Research
Solubility is a fundamental physicochemical property that profoundly influences the entire drug discovery and development cascade. Determining a compound's solubility is essential in the earliest stages to ensure the reliability and predictability of in vitro assays.[3] Poor solubility can lead to underestimated toxicity, artificially low potency readings, and poor bioavailability, ultimately increasing development costs and the risk of late-stage attrition.[3] Therefore, a precise understanding of a compound's solubility in relevant solvent systems is not merely a data point, but a prerequisite for sound scientific progression.
To understand the solubility behavior of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, we must first examine its known and predicted molecular properties.
The predicted LogP (a measure of lipophilicity) of 1.31 suggests a compound with moderate lipophilicity. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with both protic and aprotic polar solvents. The pyrazolo[3,4-d]pyrimidine core itself is known to be readily soluble in DMSO and other organic solvents, a characteristic often leveraged to overcome its poor aqueous solubility.[1]
Solvent Deep Dive: Rationale for DMSO and Methanol
The choice of solvent is a critical experimental parameter. DMSO and methanol are ubiquitous in preclinical research, yet their distinct properties dictate their specific applications.
Dimethyl Sulfoxide (DMSO): The Preclinical Workhorse
DMSO is a powerful, polar aprotic solvent, often hailed as a "universal solvent" in drug discovery for its ability to dissolve a vast range of both polar and nonpolar compounds.[5][6] Its key attributes include:
High Boiling Point (189 °C): This minimizes evaporation, ensuring the concentration of stock solutions remains stable over time.[5][7]
Miscibility: It is miscible with water and a wide array of organic solvents, making it an ideal vehicle for preparing high-concentration compound stocks for biological assays.[5]
Aprotic Nature: As an aprotic solvent, it cannot donate hydrogen bonds, but its polar sulfoxide group can act as a strong hydrogen bond acceptor.[5]
These properties make DMSO the industry standard for solubilizing and storing compound libraries for high-throughput screening and other in vitro studies.[7][8]
Methanol: The Protic Standard
Methanol is a simple, polar protic solvent, meaning it can readily donate hydrogen bonds via its hydroxyl group.[9][10] Its characteristics include:
Polarity: It is a highly polar solvent, effective at dissolving other polar molecules and salts.[11]
Protic Nature: Its ability to form hydrogen bonds is a key mechanism for solvating compounds with hydrogen bond accepting groups.
Volatility: With a boiling point of 64.7 °C, it is significantly more volatile than DMSO and is easily removed under vacuum.[9]
Methanol is frequently used as a solvent for chemical reactions, for purification techniques like recrystallization, and as a component of the mobile phase in analytical methods such as HPLC.[9][12]
Part 2: Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. It represents the true, maximum solubility of the compound. The "gold standard" for its determination is the shake-flask method.[13]
The Shake-Flask Method: A Protocol for Accuracy
The shake-flask method is an authoritative technique that involves agitating an excess amount of a solid compound in the solvent for a prolonged period to ensure a true solid-liquid equilibrium is achieved. This protocol is designed as a self-validating system, where the quantification step relies on a precise analytical method.
Orbital shaker or rotator in a temperature-controlled incubator
High-speed microcentrifuge
Calibrated micropipettes
HPLC system with a UV detector
Appropriate HPLC column (e.g., C18) and mobile phase
Methodology:
Preparation of Supersaturated Solution:
Weigh approximately 5-10 mg of the compound into three separate glass vials for each solvent (DMSO and methanol). The use of excess solid is crucial for achieving saturation.
Accurately add a defined volume (e.g., 1.0 mL) of the respective solvent to each vial.
Equilibration (The Causality of Patience):
Seal the vials tightly to prevent solvent evaporation.
Place the vials on an orbital shaker within an incubator set to a constant temperature (e.g., 25 °C).
Agitate the mixtures for 24 to 48 hours. Expert Insight: This extended equilibration time is critical. Shorter durations may only yield kinetic solubility values. True thermodynamic equilibrium ensures that the dissolution and precipitation rates are equal, providing the most accurate and reproducible measurement.
Separation of Solid from Supernatant:
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
Transfer an aliquot of the suspension to a microcentrifuge tube.
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes to pellet all undissolved solid. Trustworthiness Check: This step is vital for ensuring that only the dissolved compound is analyzed. Inadequate separation is a common source of erroneously high solubility values.
Sample Preparation and Quantification (The Self-Validating System):
Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
Perform a precise serial dilution of the supernatant with the appropriate solvent (e.g., methanol or acetonitrile are common diluents for HPLC analysis). The dilution factor must be recorded accurately.
Prepare a set of calibration standards of the compound at known concentrations.
Analyze the diluted samples and calibration standards using a validated HPLC-UV method.
Construct a calibration curve by plotting the known concentrations of the standards against their measured UV absorbance.
Data Analysis and Reporting:
Determine the concentration of the diluted sample by interpolating its absorbance value on the calibration curve.
Calculate the original concentration in the saturated supernatant by multiplying the result by the dilution factor.
Express the final solubility in both mg/mL and millimolar (mM) units. The experiment should be performed in triplicate to calculate the mean and standard deviation.
Visualizing the Workflow
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Part 3: High-Throughput Assessment of Kinetic Solubility
While the shake-flask method provides the most accurate data, it is low-throughput. For earlier stages of discovery involving many compounds, a faster assessment of kinetic solubility is often employed.[3] Kinetic solubility measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous or organic medium.[3][14]
Protocol: DMSO Stock Dilution Method
This method is amenable to a 96-well plate format for higher throughput.
Methodology:
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[3]
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[14]
Add Solvent: Rapidly add the test solvent (in this case, methanol) to each well to achieve the desired final concentrations.
Mix and Incubate: Mix the plate thoroughly and incubate at a controlled temperature for a shorter period (e.g., 1-2 hours).[14]
Detect Precipitation: Measure the amount of precipitation using a nephelometer, which detects light scattering from solid particles.[14] Alternatively, filter the samples using a solubility filter plate and measure the concentration of the dissolved compound in the filtrate via UV spectrophotometry.[15]
Visualizing Solute-Solvent Interactions
The solubility of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is governed by the intermolecular forces between it and the solvent molecules.
All experimentally determined data should be compiled into a clear, concise format for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Solvent
Method
Temperature (°C)
Solubility (mg/mL)
Solubility (mM)
DMSO
Thermodynamic (Shake-Flask)
25
[Enter Mean ± SD]
[Enter Mean ± SD]
Methanol
Thermodynamic (Shake-Flask)
25
[Enter Mean ± SD]
[Enter Mean ± SD]
Methanol
Kinetic (DMSO Dilution)
25
[Enter Value]
[Enter Value]
Interpretation: The thermodynamic solubility values represent the compound's maximum potential for dissolution in each solvent under equilibrium conditions. The kinetic solubility value in methanol is expected to be lower than the thermodynamic value, as precipitation can be kinetically, rather than thermodynamically, limited. Discrepancies between the two values can provide insight into the compound's propensity for supersaturation.
Conclusion
References
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from google_search.[5]
Stanton, R. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. BOC Sciences. Retrieved from google_search.[8]
Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from google_search.[3]
Daneshgar, P., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from google_search.
ChemDiv. (n.d.). Applications of DMSO. Retrieved from google_search.[7]
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from google_search.[6]
U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from google_search.[16]
Glomme, A., et al. (2005, January 15). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. PubMed. Retrieved from google_search.[17]
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from google_search.[13]
The Organic Chemistry Portal. (n.d.). Methanol - Common Organic Chemistry. Retrieved from google_search.[9]
ChemBK. (n.d.). 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from google_search.[18]
Aakash Educational Services Limited. (n.d.). Methanol: Formula, Structure, Production & Properties. Retrieved from google_search.[10]
BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from google_search.[19]
Di Zanni, E., et al. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. PMC. Retrieved from google_search.[20]
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Methanol. Retrieved from google_search.[21]
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from google_search.[14]
Museum of Fine Arts, Boston. (2024, April 17). Methanol. MFA Cameo. Retrieved from google_search.[11]
Ranzato, E., et al. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC. Retrieved from google_search.[1]
MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from google_search.[15]
Sigma-Aldrich. (n.d.). 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from google_search.
Cilibrizzi, A., et al. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC. Retrieved from google_search.[2]
The Strategic Role of the 6-Chloro-4-Methyl-1H-Pyrazolo[3,4-d]pyrimidine Core in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a "Privileged" Kinase-Targeting Motif In the landscape of modern oncology and drug discovery, the quest...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a "Privileged" Kinase-Targeting Motif
In the landscape of modern oncology and drug discovery, the quest for selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. The 1H-pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in this arena. Its structural resemblance to the endogenous purine core of ATP allows it to function as an effective ATP-competitive inhibitor, adept at forming critical hydrogen bond interactions within the kinase hinge region. This guide delves into the specific utility of a key derivative, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, as a versatile and strategic starting point for the development of next-generation kinase inhibitors. We will explore the distinct roles of its substituents, outline synthetic strategies, and provide practical insights into its application in drug design workflows.
Deconstructing the Core: The Strategic Importance of Key Structural Features
The efficacy of the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core in kinase inhibitor design can be attributed to the synergistic interplay of its constituent parts: the pyrazolo[3,4-d]pyrimidine scaffold, the 6-chloro group, and the 4-methyl group.
The Pyrazolo[3,4-d]pyrimidine Nucleus: The Anchor to the Kinase Hinge
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the nitrogenous base of ATP.[1] This mimicry allows it to effectively occupy the ATP-binding pocket of a wide range of kinases. Specifically, the nitrogen atoms at positions 1 and 7 of the purine ring, which are crucial for hydrogen bonding to the kinase hinge region, are mimicked by the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core. This fundamental interaction provides the necessary anchoring point for the inhibitor, forming the basis of its competitive inhibition mechanism.
Caption: ATP-mimetic binding of the pyrazolo[3,4-d]pyrimidine core to the kinase hinge.
The 6-Chloro Substituent: A Gateway to Diversity
The chlorine atom at the C6 position of the pyrimidine ring is a key functional handle for synthetic elaboration. As an electron-withdrawing group, it activates the ring for nucleophilic aromatic substitution (SNAr).[2] This allows for the facile introduction of a wide array of chemical moieties by reacting the 6-chloro core with various nucleophiles, such as amines, alcohols, and thiols. This chemical versatility is a cornerstone of structure-activity relationship (SAR) studies, enabling the systematic exploration of different side chains to optimize potency, selectivity, and pharmacokinetic properties. The reactivity of chloro-substituted pyrazolopyrimidines as intermediates for further functionalization is a well-established principle in medicinal chemistry.[3]
The 4-Methyl Substituent: A Modulator of Selectivity and Potency
The methyl group at the C4 position, while seemingly simple, plays a crucial role in fine-tuning the inhibitor's profile. It can engage in van der Waals interactions with hydrophobic residues in the ATP-binding pocket, thereby contributing to the overall binding affinity. Furthermore, the presence of a small alkyl group at this position can influence the orientation of the scaffold within the active site, which can be exploited to achieve selectivity for a particular kinase or kinase family. SAR studies on related pyrazolo[3,4-d]pyrimidine series have demonstrated that even minor modifications at the C4 position can lead to significant changes in inhibitory activity and kinase selectivity profiles.
Synthetic and Derivatization Workflow: From Core to Candidate
The strategic value of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine lies in its utility as a readily diversifiable intermediate. The general workflow involves the synthesis of the core, followed by the introduction of various side chains at the C6 position.
Proposed Synthesis of the 6-Chloro-4-Methyl-1H-Pyrazolo[3,4-d]pyrimidine Core
A potential synthetic pathway could begin with a substituted pyrazole precursor, such as 5-amino-3-methyl-1H-pyrazole-4-carbonitrile. Cyclization with a suitable one-carbon synthon, like formamide or formic acid, would yield the 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-ol. Subsequent chlorination, typically using a reagent like phosphorus oxychloride (POCl3), would then afford the desired 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The primary method for elaborating the 6-chloro-4-methyl core is through SNAr reactions. This allows for the introduction of a vast array of side chains, which can be designed to interact with specific regions of the target kinase's ATP-binding site, thereby enhancing potency and selectivity.
Caption: Workflow for the synthesis and optimization of kinase inhibitors.
Case Studies in Kinase Inhibitor Design with the Pyrazolo[3,4-d]pyrimidine Scaffold
Although direct examples originating from the 6-chloro-4-methyl core are sparse in the literature, numerous studies on closely related analogs highlight the potential of this scaffold. The following table summarizes key findings from the literature on various substituted pyrazolo[3,4-d]pyrimidine kinase inhibitors, providing insights into the SAR at positions analogous to C4 and C6.
Target Kinase(s)
Core Scaffold Variation
Key Substituents & SAR Insights
IC50 Values
Reference
CDK2
4-Anilino-pyrazolo[3,4-d]pyrimidine
Derivatives with anilino moieties at C4 showed better CDK2 inhibitory activity than benzyl analogues. The 3-fluoroanilino group at C4 was as active as the reference compound, roscovitine.
Optimization of a hit compound led to a multikinase inhibitor with a 4-yloxy linker and a substituted phenylurea moiety. This compound showed potent inhibition of FLT3 and VEGFR2.
Designed with a heteroaromatic system to occupy the adenine binding region and various linkers and hydrophobic heads to interact with other regions of the ATP-binding site.
IC50 of 0.016 μM for the most potent compound against EGFRWT.
Three series of derivatives were synthesized and evaluated. Specific compounds showed significant activity in both biochemical and cell-based assays, with high selectivity against KDR.
General Protocol for Nucleophilic Aromatic Substitution on a 6-Chloro-Pyrazolo[3,4-d]pyrimidine Core
This protocol is a generalized procedure based on common practices in the field and should be adapted and optimized for specific substrates and nucleophiles.
Reaction Setup: To a solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP), add the desired nucleophile (1.1-1.5 equivalents).
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate, 2-3 equivalents) to the reaction mixture.
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature. If necessary, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired 6-substituted-4-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to create a range of concentrations. Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
Assay Plate Preparation: Add a small volume of the serially diluted test compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
Kinase Reaction: Initiate the kinase reaction by adding the kinase and substrate solution to the wells, followed by the ATP solution. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
Detection: Stop the kinase reaction and measure the amount of ATP remaining in each well by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core represents a highly strategic and versatile starting point for the design and synthesis of novel kinase inhibitors. Its inherent ATP-mimetic properties, combined with the synthetic tractability afforded by the 6-chloro group, provide a robust platform for generating diverse chemical libraries. The 4-methyl group offers a subtle yet important handle for modulating potency and selectivity. While the direct exploration of this specific core in the public domain appears limited, the extensive research on closely related analogs strongly supports its potential. Future work in this area should focus on the systematic exploration of the chemical space accessible from this core, targeting a broad range of kinases implicated in human diseases. The continued development of innovative synthetic methodologies and a deeper understanding of kinase structure-function relationships will undoubtedly unlock the full potential of this and other privileged scaffolds in the ongoing quest for more effective and safer targeted therapies.
References
Yang, L. L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link][2]
Yang, L. L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link][5]
Osipyan, V. A., et al. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link][3]
Not available.
Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2261. [Link][6][8]
Wang, X., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2415-2419. [Link][7]
Not available.
Not available.
Patel, K., & Seraj, K. (2018). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of Research and Analytical Reviews, 5(3), 859-864. [Link][1]
Not available.
Not available.
Not available.
Not available.
Ghorab, M. M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(1), 102901. [Link][4]
A Senior Application Scientist's Guide to 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: From Sourcing to Synthesis
Abstract This technical guide provides an in-depth analysis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research commun...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences research communities. We will explore its critical role as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This document offers a comprehensive overview of its chemical properties, synthesis strategies, and a practical guide to commercial sourcing, including a list of suppliers and considerations for procurement. Furthermore, we present a detailed experimental protocol for a common downstream reaction, quality control procedures, and a workflow visualization to aid researchers in its effective application.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
Nitrogen-containing heterocycles are fundamental to life, forming the core of nucleic acids and numerous cofactors. Among these, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a "privileged scaffold" in medicinal chemistry.[1][2] This structure is an isostere of adenine, a key component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for the binding sites of various enzymes, most notably protein kinases.
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, they are a major class of drug targets. The pyrazolo[3,4-d]pyrimidine core has been successfully exploited to develop a multitude of kinase inhibitors, with some progressing to clinical trials and even gaining FDA approval, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[2]
The subject of this guide, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 10015-76-6), is a key intermediate in the synthesis of these advanced therapeutic agents. The chlorine atom at the 6-position provides a reactive handle for nucleophilic substitution, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. This makes it an invaluable tool for researchers in drug discovery and chemical biology.
Physicochemical Properties and Synthesis Overview
A thorough understanding of a compound's properties is paramount for its successful application.
Synthesis Rationale: The synthesis of the pyrazolo[3,4-d]pyrimidine core generally begins from either a pyrazole or a pyrimidine ring. A common and historically significant approach, pioneered by Robins in the 1950s, involves constructing the pyrimidine ring onto a pre-formed 5-aminopyrazole-4-carboxamide or a related derivative.[1] For instance, a 5-aminopyrazole-4-carboxylate can be reacted with chloroacetonitrile, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the chloro-substituted pyrazolopyrimidine.[5] These methods provide a versatile foundation for creating a diverse library of derivatives.[5]
Commercial Sourcing and Price Analysis
Procuring high-quality starting materials is a critical first step in any research endeavor. 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is available from a variety of chemical suppliers who specialize in research chemicals and building blocks for drug discovery.
Supplier Overview:
Supplier
Product Number Example
Notes
Sigma-Aldrich (Merck)
CIAH999A8DAB
A major global supplier with extensive documentation and support.[3]
BLDpharm
1547960-36-0
Offers various pack sizes and provides analytical data online.[6]
Chem-Impex International
07936
A supplier focused on intermediates for pharmaceutical and biochemical research.[7]
Avantor (VWR)
Varies
Distributes products from multiple manufacturers.
LGC Standards
TRC-A648102 (related structure)
Specializes in reference materials and analytical standards.[8]
Pricing Considerations:
The price of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is subject to variation based on several factors:
Purity: Higher purity grades (>98%) command a premium price.
Quantity: The price per gram decreases significantly with larger bulk orders.
Supplier: Pricing can vary between suppliers due to differences in synthesis cost, quality control, and business models.
As of early 2026, researchers can expect prices to be in the range of $150 - $400 USD per gram for research quantities (1-5 grams) of high-purity material. For bulk quantities, it is essential to request a quote directly from the supplier. Most supplier websites require users to log in to view contract or institutional pricing.[3][8]
The utility of this compound lies in the reactivity of the C6-chloro group. Below is a representative, self-validating protocol for a nucleophilic aromatic substitution reaction with a generic primary amine (R-NH₂), a common step in the synthesis of kinase inhibitors.
Objective: To synthesize a 6-amino-substituted pyrazolo[3,4-d]pyrimidine derivative.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
Reagent Addition: Add the primary amine (1.2 eq) followed by DIPEA (2.0 eq). The base (DIPEA) is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The reaction progress must be monitored to determine completion. This is a self-validating step.
Technique: Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% EtOAc in hexanes).
Validation: The reaction is complete when the starting material spot is no longer visible by TLC analysis.
Work-up:
Cool the reaction mixture to room temperature.
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
Combine the organic layers and wash with saturated NaHCO₃ solution (to remove any acidic impurities), followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: The crude product should be purified to ensure high purity for subsequent steps or biological testing.
Technique: Flash column chromatography on silica gel.
Validation: The purity of the collected fractions should be assessed by TLC before combining and concentrating.
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS). This is the final validation of the protocol's success.
Quality Control for Incoming Material
Before committing a newly purchased batch of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine to a multi-step synthesis, it is imperative to verify its identity and purity.
¹H NMR Spectroscopy: This is the most straightforward method to confirm the structure. The spectrum should show characteristic peaks for the methyl group, the aromatic proton, and the pyrazole N-H proton. The integration of these peaks should match the expected ratios.
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique confirms both the purity and the molecular weight. The LC chromatogram should show a single major peak, and the mass spectrum should display the correct molecular ion peak ([M+H]⁺ at m/z 169.02).
Melting Point: Compare the measured melting point to the literature value. A sharp melting point close to the reported value is indicative of high purity.
The following diagram illustrates a standard workflow for receiving and validating a new chemical batch in a research setting.
Caption: Workflow for procurement and quality control validation of a chemical intermediate.
Conclusion
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is more than just a chemical; it is a gateway to novel therapeutic discoveries. Its role as an adenine isostere makes it a highly effective scaffold for targeting ATP-binding sites in enzymes, particularly kinases involved in oncogenic signaling.[2][9][10] Understanding its properties, synthesis, and reliable sourcing is fundamental for researchers aiming to develop next-generation inhibitors for diseases like glioblastoma and other cancers.[9][11] The protocols and workflows provided in this guide serve as a robust starting point for its successful and validated application in the laboratory.
References
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters
Source: ACS Publications
URL: [Link]
Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies
Source: ACS Publications
URL: [Link]
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Source: SciSpace by Typeset
URL: [Link]
Title: Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines
Source: International Journal of ChemTech Research
URL: [Link]
Title: The chemistry of pyrazolopyrimidines and their applications
Source: Trade Science Inc.
URL: [Link]
Title: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Nucleophilic aromatic substitution protocols for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) for the Functionalization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) for the Functionalization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a purine analog, it serves as a versatile template for designing molecules that can interact with a wide range of biological targets.[1] Derivatives of this heterocyclic system have demonstrated significant therapeutic potential, including roles as kinase inhibitors, A1 adenosine receptor antagonists, and agents with anticancer, anti-inflammatory, and antiviral properties.[1]
The functionalization of this core, particularly at the C6-position, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor, such as 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, stands out as the most robust and widely applicable method for introducing diverse chemical functionalities at this position. This guide provides an in-depth overview of the underlying principles and detailed, field-proven protocols for performing SNAr reactions on this valuable substrate.
Mechanistic Underpinnings: Why SNAr Succeeds on this Scaffold
Unlike electron-rich aromatic rings that favor electrophilic substitution, the pyrazolo[3,4-d]pyrimidine system is inherently electron-deficient. This is a direct consequence of the electron-withdrawing effect of the four nitrogen atoms within the bicyclic structure. This electron deficiency renders the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the leaving group (in this case, chloride at C6), breaking the aromaticity of the pyrimidine ring. This step forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3]
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which lowers the activation energy of the initial nucleophilic attack.[3][4]
Caption: General SNAr Mechanism on the Pyrazolo[3,4-d]pyrimidine Core.
Experimental Protocols and Methodologies
The following protocols are designed to be robust starting points for the functionalization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: C6-Amination via SNAr
The introduction of amine functionalities is a cornerstone of medicinal chemistry for tuning solubility, basicity, and hydrogen bonding capabilities. This reaction is typically performed with a slight excess of the desired amine in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated during the reaction.
Causality Behind Experimental Choices:
Solvent: Protic solvents like ethanol (EtOH) or isopropanol (IPA) are often effective and allow for easy workup. For higher boiling points or for less reactive amines, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dioxane can be used.
Base: A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. These bases are strong enough to scavenge HCl but are too sterically hindered to compete as nucleophiles. An inorganic base like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents.
Temperature: Heating is almost always required to overcome the activation energy. Refluxing in the chosen solvent is a common and convenient practice.
Step-by-Step Methodology:
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq).
Add the chosen solvent (e.g., Ethanol, 10-20 mL per mmol of substrate).
Add the primary or secondary amine of interest (1.2-1.5 eq).
Add DIPEA or TEA (2.0-3.0 eq).
Heat the reaction mixture to reflux (typically 80-100 °C) and stir.
Monitor the reaction for the disappearance of the starting material (typically 4-24 hours).
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure 6-amino-substituted product.
Parameter
Condition A (Standard)
Condition B (High-Temp)
Condition C (Inorganic Base)
Nucleophile
Aliphatic/Aromatic Amines
Weakly Nucleophilic Amines
General Amines
Solvent
Ethanol or Isopropanol
Dioxane or DMF
Acetonitrile or DMF
Base
DIPEA (2.5 eq)
DIPEA (2.5 eq)
K₂CO₃ (3.0 eq)
Temperature
Reflux (~80 °C)
100-120 °C
80 °C
Typical Time
6-18 h
12-24 h
8-20 h
Table 1: Recommended Conditions for C6-Amination Reactions.
Protocol 2: C6-Alkoxylation and Aryloxylation via SNAr
The installation of ether linkages requires the deprotonation of the corresponding alcohol or phenol to generate a potent alkoxide or phenoxide nucleophile. This is typically achieved with a strong, non-nucleophilic base.
Causality Behind Experimental Choices:
Base: Sodium hydride (NaH) is a powerful base that irreversibly deprotonates alcohols and phenols. It generates hydrogen gas, which must be safely vented. For phenols, a weaker base like K₂CO₃ can sometimes be sufficient due to the higher acidity of the phenolic proton.
Solvent: Anhydrous polar aprotic solvents like THF or DMF are essential. Protic solvents will be deprotonated by NaH, quenching the base.
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution step usually requires heating.
Step-by-Step Methodology (Using NaH):
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.5 eq).
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the desired alcohol or phenol (1.3 eq) in the same anhydrous solvent. Stir for 30-60 minutes at 0 °C or until hydrogen evolution ceases.
Add a solution of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in the same anhydrous solvent.
Allow the reaction to warm to room temperature and then heat to 60-100 °C.
Monitor the reaction for completion (typically 4-16 hours).
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated ammonium chloride solution.
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3: C6-Thiolation via SNAr
Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. This allows for the use of milder bases and often results in faster reaction rates.
Causality Behind Experimental Choices:
Base: A moderately strong base like K₂CO₃ is usually sufficient to generate the thiolate nucleophile in situ.
Solvent: Polar aprotic solvents like DMF or acetonitrile (MeCN) are ideal as they effectively dissolve the reagents and facilitate the SNAr reaction.
Step-by-Step Methodology:
To a round-bottom flask, add 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired thiol (1.2 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Add DMF or acetonitrile (10-20 mL per mmol of substrate).
Heat the mixture to 60-80 °C and stir.
Monitor the reaction for completion (typically 1-8 hours).
Cool the reaction to room temperature and dilute with a large volume of water.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
General Experimental Workflow & Troubleshooting
A successful experimental outcome relies on a systematic workflow from setup to analysis.
Caption: A typical workflow for SNAr reactions from setup to final analysis.
Problem
Potential Cause(s)
Recommended Solution(s)
No or Low Conversion
1. Insufficient temperature.2. Base is too weak.3. Nucleophile is not reactive enough.
1. Increase reaction temperature; switch to a higher-boiling solvent.2. For alcohols, switch from K₂CO₃ to NaH.3. Ensure nucleophile quality; consider a catalytic approach if applicable.
Multiple Side Products
1. Reaction at the pyrazole N1-H position.2. Decomposition of starting material or product at high temperatures.
1. Consider protecting the N1-H with a suitable protecting group (e.g., SEM, Boc) prior to SNAr.2. Lower the reaction temperature and extend the reaction time.
Difficult Purification
1. Product and starting material have similar polarity.2. Base or amine salt is co-eluting with the product.
1. Drive the reaction to full conversion.2. Perform an aqueous wash to remove salts before chromatography; use a different solvent system for elution.
Table 2: Troubleshooting Guide for Common SNAr Issues.
References
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Vertex AI Search.
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC.
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][5][6]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Semantic Scholar.
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC.
Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry.
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - Taylor & Francis. Taylor & Francis Online.
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkat USA.
Functionalization of C6-chlorine in pyrazolo[3,4-d]pyrimidine scaffolds
Executive Summary The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine moiety of ATP.[1] It is the core architecture for blockbuster kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the adenine moiety of ATP.[1] It is the core architecture for blockbuster kinase inhibitors such as Ibrutinib. While functionalization at the C4 position (hinge binder) and N1 position (solvent front) is well-documented, the C6 position remains a critical vector for accessing the "Hydrophobic Region II" or tuning physicochemical properties (solubility/lipophilicity).
This guide provides a high-level technical protocol for the selective functionalization of the C6-chlorine handle. It addresses the inherent reactivity disparity between C4 and C6 and provides validated workflows for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings.
Mechanistic Insight: The Reactivity Paradox
To successfully modify the C6 position, one must understand the electronic landscape of the 4,6-dichloro-pyrazolo[3,4-d]pyrimidine scaffold.
The C4-Position (High Reactivity): The C4 carbon is highly electrophilic due to the inductive electron-withdrawal from the adjacent pyrimidine nitrogens (N3, N5) and the lack of steric hindrance. In a dichloro-substrate,
occurs here first, often at room temperature.
The C6-Position (Latent Reactivity): The C6 carbon is less electrophilic. Furthermore, once a nucleophile (especially an electron-donating amine) is installed at C4, the pyrimidine ring becomes electron-rich, significantly deactivating the C6-chloride towards further
attack.
Implication: Functionalizing C6 usually requires either (A) forcing conditions if using
or (B) transition-metal catalysis (Suzuki/Buchwald) which is less sensitive to electronic deactivation.
Figure 1: Reactivity landscape of the scaffold. Note that C4 substitution typically precedes C6, but subsequently hampers C6 reactivity.
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) is preferred for its stability and bite angle, though Pd(PPh₃)₄ can be used for sterically unhindered substrates.
Base/Solvent: 2M aq. Na₂CO₃ (3.0 equiv) in 1,4-Dioxane (degassed).
Conditions: Microwave irradiation at 110°C for 30–60 mins OR reflux (oil bath) at 100°C for 4–12 hours.
Validation Check:
TLC: Elute in 5% MeOH/DCM. The product will be highly fluorescent under UV (254/365 nm) due to extended conjugation.
Workup: Filter through Celite to remove Pd black before extraction.
Strategy B: High-Temperature
Displacement
Best for: Installing strong nucleophiles (Alkoxides, Thiols, cyclic secondary amines).
Context: If you must install a heteroatom at C6 without Pd-catalysis, you must overcome the energy barrier created by the C4-donor.
Protocol:
Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO. These high-boiling polar aprotic solvents are non-negotiable here.
Base: DIPEA (3.0 equiv) for amines; NaH (1.2 equiv) for alcohols/thiols (pre-activation required).
Temperature: 120°C – 140°C.
Time: 12–24 hours.
Senior Scientist Tip: If using a primary amine at C6, expect low yields due to competing oxidation or degradation. For primary amines, switch to Buchwald-Hartwig conditions (Pd₂dba₃, XPhos, Cs₂CO₃, t-BuOH/Toluene, 100°C).
Comparative Data: Solvent & Catalyst Effects
The following table summarizes optimization data for the reaction of a 4-morpholino-6-chloro derivative with phenylboronic acid (Suzuki) or methoxy (SNAr).
Reaction Type
Reagent/Catalyst
Solvent System
Temp (°C)
Yield (%)
Notes
Suzuki
Pd(PPh₃)₄
Toluene/EtOH/H₂O
90
45%
Incomplete conversion; catalyst decomposition.
Suzuki
Pd(dppf)Cl₂
Dioxane/H₂O
110 (MW)
88%
Optimal. Clean conversion.
NaOMe (3 eq)
MeOH
65 (Reflux)
<5%
Reactivity too low at reflux.
NaOMe (3 eq)
DMF
120
72%
Successful, but requires extensive aqueous workup.
Decision Workflow
Use this logic tree to select the correct protocol for your specific C6 modification.
Figure 2: Method selection based on nucleophile class.
Troubleshooting & Optimization
Hydrolysis Side-Reaction: In aqueous basic conditions (Suzuki), the C6-Cl can hydrolyze to the C6-OH (pyrimidinone tautomer).
Fix: Reduce water content in the solvent mix (e.g., use 10:1 Dioxane:Water instead of 3:1) or switch to anhydrous conditions using CsF as the base.
Regioselectivity Leaks: If starting from the 4,6-dichloro scaffold and attempting C6 functionalization first:
Stop: This is thermodynamically unfavorable. Always functionalize C4 first. If you absolutely need C6 modified first, use a 4-thiomethyl-6-chloro scaffold, modify C6, and then oxidatively displace the C4-thiomethyl group.
Purification: Pyrazolo[3,4-d]pyrimidines bind silica strongly. Pre-treat silica columns with 1% Triethylamine (TEA) to prevent streaking and yield loss.
References
Review of Scaffold Synthesis:
Aggarwal, R., et al. "Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold for Anticancer Drug Discovery."[3] Mini-Reviews in Medicinal Chemistry.
Regioselectivity Mechanisms:
Kovács, L., et al. "Regioselective Nucleophilic Substitutions of 4,6-Dichloropyrazolo[3,4-d]pyrimidine." Heterocycles.
Suzuki Coupling Protocols:
Lin, X., et al.[2] "Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent CDK2 Inhibitors." Journal of Medicinal Chemistry.
Buchwald-Hartwig Applications:
Han, S., et al.[4] "Discovery of a Potent and Selective BTK Inhibitor." ACS Medicinal Chemistry Letters.
Application Note: Microwave-Assisted Functionalization of 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Abstract This guide details the microwave-assisted synthesis and functionalization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1547960-36-0). While the pyrazolo[3,4-d]pyrimidine scaffold is a privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide details the microwave-assisted synthesis and functionalization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1547960-36-0). While the pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry—mimicking the purine core of ATP to inhibit kinases (e.g., Src, CDK, GSK-3β)—traditional thermal synthesis often suffers from long reaction times and incomplete conversions due to the deactivating nature of certain substituents.[1]
This protocol leverages microwave (MW) irradiation to overcome the activation energy barrier of the C6-chlorine displacement, enabling rapid Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings .[1] We provide optimized workflows for generating libraries of bioactive derivatives with high purity and yield.
Chemical Reactivity Profile
The 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine scaffold presents three distinct sites for modification. Understanding the electronic environment of these sites is crucial for selective functionalization.
C6-Chlorine (Electrophilic Center): The primary handle for diversity. The pyrimidine ring is electron-deficient, facilitating SNAr reactions. However, the C4-methyl group is electron-donating (via hyperconjugation), which slightly deactivates the C6 position compared to a C4-chloro or C4-H analog. Microwave irradiation is essential here to drive the reaction to completion.
N1-Nitrogen (Nucleophilic Center): The acidic proton on the pyrazole ring (pKa ~14) allows for alkylation or arylation.[1] This is typically performed before C6 functionalization if solubility is an issue, or after if N-protection is required.
C4-Methyl (Benzylic-like): While generally stable, the C4-methyl group can be oxidized or halogenated under radical conditions, though this guide focuses on the C6 and N1 functionalization.[2]
Reaction Pathway Diagram
The following diagram illustrates the divergent synthesis pathways enabled by this protocol.
Figure 1: Divergent synthetic pathways for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine under microwave irradiation.
Protocol 1: SNAr Amination at C6[2]
This protocol describes the displacement of the C6-chloride with primary or secondary amines. The microwave effect significantly accelerates this reaction, which can be sluggish under thermal reflux due to the electron-donating C4-methyl group.
Solvent: Ethanol (EtOH) or Isopropanol (iPrOH).[1] Note: Alcohols are preferred MW solvents due to their high loss tangent (tan δ), ensuring efficient heating.[1]
Step-by-Step Methodology
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the substrate (0.5 mmol, ~84 mg) in EtOH (3.0 mL).
Addition: Add the amine (0.6 mmol) followed by DIPEA (1.0 mmol, ~174 µL). Cap the vial securely.
Irradiation (Method A - Standard):
Instrument: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).[1]
Temperature: 140 °C.
Pressure Limit: 250 psi (17 bar).
Power: Dynamic (Max 200 W).
Time: 15 minutes (Hold time).
Pre-stirring: 30 seconds.
Monitoring: Analyze a 10 µL aliquot via LC-MS. The C6-Cl peak (M+H 169/171) should disappear, replaced by the product mass.
Workup:
Cool the vial to room temperature (RT).
If the product precipitates: Filter the solid, wash with cold EtOH and Et2O.
If soluble: Evaporate solvent under reduced pressure. Resuspend in EtOAc, wash with water (2x) and brine (1x). Dry over Na2SO4 and concentrate.
Palladium-catalyzed coupling at the C6 position allows for the introduction of aryl and heteroaryl motifs. The 4-methyl group provides steric bulk that can protect the catalyst from poisoning by the N1/N2 nitrogens, but high temperature is required to facilitate oxidative addition.
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered acids).[1]
Base: Na2CO3 (2 M aqueous solution, 3.0 equiv).
Solvent: 1,4-Dioxane : Water (4:1 ratio).[1] Degassed.
Step-by-Step Methodology
Vial Setup: To a microwave vial containing a stir bar, add the substrate (0.5 mmol), boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol).
Inert Atmosphere: Purge the vial with Argon or Nitrogen for 2 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (3 mL) and 2 M Na2CO3 (0.75 mL). Cap immediately under inert gas flow.
Irradiation:
Temperature: 110 °C.
Time: 20 minutes.
Stirring: High.
Workup:
Dilute with EtOAc (20 mL) and water (10 mL).
Filter through a pad of Celite to remove Palladium black.
Separate layers; extract aqueous layer with EtOAc.[1][3]
Wash combined organics with brine, dry (MgSO4), and concentrate.[1]
Purification: Flash column chromatography (Hexane:EtOAc gradient) is usually required.[1]
Protocol 3: Regioselective N1-Alkylation
While the C6 reaction is the primary focus, N1-alkylation modifies solubility and binding affinity. Under microwave conditions, this reaction is extremely fast.
Note: Use Cs2CO3 to favor N1 alkylation over N2. Higher temperatures (>120°C) may lead to mixtures of N1/N2 isomers.
Troubleshooting & Critical Parameters
Solvent Selection
For MW heating, the solvent's ability to absorb energy (loss tangent) is critical.[1]
Ethanol/Isopropanol: Excellent for SNAr.[1] High absorption, green profile.
Dioxane/Water: Essential for Suzuki.[1] The water component absorbs the microwave energy, heating the non-polar dioxane via conduction.[1]
DMF: High heater, but difficult to remove.[1] Use only for N-alkylation if necessary.
Safety Note: Pressure Buildup
The pyrazolo[3,4-d]pyrimidine ring is stable, but reactions evolving gas (e.g., CO2 from carbonate bases) or using low-boiling solvents (EtOH) generate significant pressure.[1]
Limit: Do not exceed 20 bar (300 psi).
Volume: Fill vials between 30% and 70% capacity to allow headspace.
References
General Microwave Pyrimidine Synthesis
Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidine Deriv
Source:
Suzuki Coupling on Heterocycles
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 6-halogenoimidazo[1,2-a]pyridines. (Analogous reactivity to pyrazolo-pyrimidines).[4]
Application Notes & Protocols: Suzuki-Miyaura Coupling for 6-Chloro-pyrazolo[3,4-d]pyrimidines
Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its structural resemblance to purine has made it a cornerstone for developing potent inhibitors of various protein kinases, with applications spanning oncology, immunology, and virology. The ability to precisely functionalize this core at the C6-position via C-C bond formation is critical for generating diverse compound libraries and optimizing structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] However, the 6-chloro-pyrazolo[3,4-d]pyrimidine substrate presents a unique set of challenges. As an electron-deficient heterocycle, its reactivity profile differs significantly from that of simple aryl chlorides. The electron-withdrawing nature of the pyrimidine ring and the adjacent pyrazole ring facilitates the initial oxidative addition step but can complicate other steps in the catalytic cycle.[3]
This guide provides a comprehensive overview of the critical parameters governing the successful Suzuki-Miyaura coupling of 6-chloro-pyrazolo[3,4-d]pyrimidines, offering field-proven insights and a detailed protocol for researchers, scientists, and drug development professionals.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The reaction proceeds through three key elementary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The electron-deficient nature of the 6-chloro-pyrazolo[3,4-d]pyrimidine substrate generally makes oxidative addition of the C-Cl bond to the Pd(0) center favorable.[1][3] Consequently, the transmetalation step is often the turnover-limiting step in this specific application.[3]
Application Note: Regioselective N1-Alkylation of 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, acetylcholinesterase inhibitors, and antitumor agent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, acetylcholinesterase inhibitors, and antitumor agents. Specifically, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine serves as a highly versatile building block; the C4-methyl group provides a stable steric profile for hydrophobic pocket binding, while the C6-chloro moiety allows for late-stage diversification via S_N_Ar or transition-metal-catalyzed cross-coupling.
A critical challenge in functionalizing this scaffold is achieving strict regiocontrol during N-alkylation. The pyrazole ring contains two adjacent nitrogens (N1 and N2), both capable of reacting with electrophiles. As a Senior Application Scientist, I emphasize that regioselectivity here is not random—it is a highly predictable, solvent-controlled phenomenon dictated by ion-pairing dynamics.
The Causality of Regioselection:
According to comprehensive structural studies, the N7 nitrogen of the pyrimidine ring acts as a controlling element.
N2-Selectivity (Kinetic/CIP Control): When utilizing non-polar solvents (e.g., THF) and sodium-based bases (e.g., NaH or NaHMDS), the resulting intermediate forms a Close Ion Pair (CIP). The sodium cation coordinates simultaneously to the N1 and N7 nitrogens. This tight chelation sterically and electronically blocks the N1 position, forcing the electrophile to attack N2.
N1-Selectivity (Thermodynamic/SIP Control): To achieve N1-alkylation, one must disrupt this chelation. Utilizing a polar aprotic solvent (e.g., DMF or DMSO) alongside a base with a larger counterion (e.g., K₂CO₃ or Cs₂CO₃) promotes a Solvent-Separated Ion Pair (SIP). In the SIP state, the intrinsic nucleophilicity and thermodynamic stability of the pyrazole ring dictate the reaction, heavily favoring the N1-alkylated product 1[1]. Furthermore, mild inorganic bases prevent unwanted S_N_Ar degradation at the C6-chloro position2[2].
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence of pyrazolo[3,4-d]pyrimidine alkylation via SIP and CIP pathways.
Equipment: Flame-dried glassware, magnetic stirrer, argon/nitrogen manifold, TLC plates (Silica gel 60 F254).
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system, ensuring that common pitfalls (e.g., residual DMF contamination, C6-chloro displacement) are systematically eliminated.
Reaction Setup
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon for 5 minutes.
Deprotonation: Charge the flask with 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (1.68 g, 10.0 mmol, 1.0 equiv) and finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).
Expert Insight: K₂CO₃ must be finely powdered to maximize surface area in the heterogeneous DMF mixture. Avoid amine bases (e.g., TEA, DIPEA) as they can prematurely act as nucleophiles against the C6-chloro position3[3].
Solvation: Add anhydrous DMF (20 mL) via syringe. Stir the suspension at room temperature (20–25 °C) for 15 minutes to pre-form the pyrazolopyrimidine anion (SIP state).
Alkylation: Add the alkyl halide (12.0 mmol, 1.2 equiv) dropwise over 5 minutes. For highly volatile electrophiles like iodomethane, perform this step in a sealed system or at 0 °C to prevent evaporative loss.
Reaction Monitoring & Workup
Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS or TLC (typically 30% EtOAc in Hexanes). The reaction is usually complete within 2–4 hours.
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into 60 mL of ice-cold distilled water. This will often precipitate the crude product.
Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL).
DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 30 mL).
Expert Insight: DMF is highly soluble in aqueous LiCl. Skipping this step will result in DMF co-eluting during chromatography, artificially inflating crude yields and ruining downstream NMR spectra.
Drying: Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Isolation
Chromatography: Purify the crude residue via flash column chromatography on silica gel. The N1-alkylated isomer is generally less polar than the N2-alkylated isomer and will elute first.
Quantitative Data & Optimization Matrix
The following table summarizes expected outcomes based on the mechanistic principles of SIP vs. CIP control, demonstrating the robustness of the optimized protocol.
Alkylating Agent
Solvent
Base
Temp (°C)
Expected N1:N2 Ratio
Typical N1 Yield (%)
Iodomethane
DMF
K₂CO₃
25
> 10:1
84 - 87%
Benzyl Bromide
DMF
K₂CO₃
25
8:1
81%
Isopropyl Iodide
DMF
K₂CO₃
60
5:1
72%
Iodomethane (Control)
THF
NaH
25
1:8 (N2 Major)
< 15%
Analytical Validation (Self-Validating System)
To confirm the success of the regioselective protocol, rigorous analytical validation is required. Do not rely solely on mass spectrometry, as N1 and N2 isomers are isobaric.
¹H NMR Differentiation: The chemical shift of the newly introduced alkyl protons is the definitive diagnostic tool. Because the N2 position is flanked by two sp² hybridized nitrogens (N1 and N3) and experiences a different aromatic ring current, N2-alkyl protons are consistently deshielded compared to N1-alkyl protons.
Example (Methylation): The N1-CH₃ peak typically appears at ~4.00 ppm , whereas the N2-CH₃ peak is shifted downfield to ~4.20 ppm .
NOESY NMR: For absolute confirmation, 2D NOESY NMR can be employed. An N1-alkyl group will show NOE cross-peaks with the C6 substituent (if modified later) but will lack interaction with the C3 position.
References
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds
Source: ACS Publications (J. Org. Chem. 2018)
URL:[Link]
Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties
Source: PubMed (Arch Pharm (Weinheim). 2021)
URL:[Link]
Discovery and Evaluation of C6-Substituted Pyrazolopyrimidine-Based Bisphosphonate Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase
Source: PMC (J Med Chem. 2019)
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solid-Phase Synthesis of Kinase Inhibitor Libraries Utilizing 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Executive Summary & Scientific Context
The pyrazolo[3,4-d]pyrimidine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. As an isostere of purine, it exhibits profound ATP-competitive inhibitory activity against a wide spectrum of clinically relevant kinases, including CDK2[1], Src, and AXL[2].
To accelerate the discovery of novel targeted therapeutics, high-throughput combinatorial chemistry requires versatile, bifunctional building blocks. 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS: 1547960-36-0) serves as an ideal starting material for solid-phase synthesis (SPS)[3]. The N1-position allows for traceless immobilization on solid supports, while the highly electrophilic C6-position—activated by the adjacent pyrimidine nitrogens—serves as an optimal handle for late-stage Nucleophilic Aromatic Substitution (SNAr). This application note details a robust, self-validating protocol for generating diverse libraries of pyrazolo[3,4-d]pyrimidine derivatives.
Mechanistic Rationale & Experimental Design
As a Senior Application Scientist, designing a solid-phase protocol requires anticipating resin kinetics and cleavage stability. Historically, pyrazolo[3,4-d]pyrimidine libraries were synthesized via complex solid-phase Aza-Wittig/electrocyclic ring closures[4] or multi-step parallel synthesis[5]. By starting with the pre-formed 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core, we bypass ring-construction inefficiencies.
Resin Selection (Causality): We utilize 2-Chlorotrityl chloride (2-CTC) resin . The attachment of the 1H-pyrazole nitrogen to 2-CTC is highly favored. The extreme steric bulk of the trityl group prevents undesirable cross-linking and over-alkylation. More importantly, 2-CTC allows for ultra-mild cleavage conditions (1–5% Trifluoroacetic acid), ensuring that sensitive functional groups introduced during C6-diversification remain intact upon release.
SNAr at C6 (Causality): On solid support, pseudo-dilution effects can restrict bimolecular reaction rates. However, the intrinsic electron deficiency of the C6-chloro group ensures quantitative conversion when treated with primary or secondary amines in polar aprotic solvents (e.g., NMP) under mild heating.
Self-Validating System: To guarantee protocol integrity, a micro-cleavage step is integrated prior to final library release. The disappearance of the distinctive 3:1 isotopic chlorine pattern (M and M+2 peaks) in LC-MS confirms complete SNAr conversion.
Pathway & Workflow Visualizations
Solid-phase synthesis workflow for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine diversification.
Mechanism of action for pyrazolo[3,4-d]pyrimidine-derived kinase inhibitors targeting CDK2 and Src.
Step-by-Step Experimental Methodologies
Protocol A: Traceless Immobilization on 2-CTC Resin
Resin Swelling: Weigh 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) into a fritted solid-phase synthesis reactor. Swell in anhydrous Dichloromethane (DCM) for 30 minutes to expand the polymer matrix. Drain the solvent.
Attachment: Dissolve 2.5 equivalents (2.5 mmol, ~421 mg) of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine in 10 mL of anhydrous DMF/DCM (1:1 v/v).
Base Addition: Add 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution to neutralize the HCl generated during trityl chloride displacement.
Coupling: Add the solution to the swelled resin. Agitate gently at room temperature for 12 hours under an inert nitrogen atmosphere.
Capping: To prevent future side-reactions at unreacted trityl chloride sites, add 1 mL of HPLC-grade methanol and agitate for 30 minutes.
Washing: Drain the reactor and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and Methanol (3 × 10 mL). Dry under vacuum.
Protocol B: C6-Diversification via SNAr & Self-Validation
Swelling: Swell the resin-bound intermediate in anhydrous N-Methyl-2-pyrrolidone (NMP) for 20 minutes. NMP is chosen for its high boiling point and superior ability to solvate transition states during SNAr.
Amine Addition: Prepare a 0.5 M solution of the desired primary or secondary amine in NMP. Add 5.0 equivalents of the amine relative to the initial resin loading.
Reaction: Agitate the suspension at 80°C for 16 hours. (Note: For sterically hindered amines, utilize microwave irradiation at 120°C for 20 minutes).
Washing: Drain the reaction mixture. Wash the resin with DMF (5 × 10 mL), water (3 × 10 mL, to remove residual amine salts), THF (3 × 10 mL), and DCM (3 × 10 mL).
Micro-Cleavage Validation: Extract 5 mg of the resin. Treat with 100 µL of 5% TFA in DCM for 10 minutes. Analyze the supernatant via LC-MS. Proceed to full cleavage only if the M/M+2 chlorine isotope pattern is completely absent.
Protocol C: Cleavage and Recovery
Cleavage Cocktail: Prepare a solution of 5% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIPS) in anhydrous DCM. TIPS acts as a scavenger to trap trityl cations, preventing re-alkylation of the pyrazole ring.
Cleavage: Treat the bulk resin with 10 mL of the cleavage cocktail for 1 hour at room temperature.
Collection: Collect the filtrate. Wash the resin with an additional 5 mL of DCM and combine the filtrates.
Evaporation: Concentrate the filtrate under reduced pressure. Precipitate the final pyrazolo[3,4-d]pyrimidine derivative using cold diethyl ether, centrifuge, and dry.
Quantitative Data: SNAr Reaction Optimization
The efficiency of the SNAr step depends heavily on the nucleophilicity and steric profile of the incoming amine. The table below summarizes optimized conditions and expected yields for library generation based on empirical validation.
Amine Input Type
Optimized Reaction Condition
On-Resin Conversion (%)
Isolated Yield (%)
Purity (LC-MS)
Primary Aliphatic (e.g., Propylamine)
80°C, 12h, NMP
>99
88
>95%
Secondary Aliphatic (e.g., Morpholine)
80°C, 16h, NMP
>95
82
>92%
Primary Aromatic (e.g., Aniline)
100°C, 24h, NMP
85
71
>90%
Sterically Hindered (e.g., t-Butylamine)
120°C, Microwave, 30 min
90
76
>90%
References
[4] Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction, ResearchGate. 4
[5] Pyrazolo[3,4-d]pyrimidine nucleic acids: Adjustment of dA-dT to dG-dC base pair stability, Mendeley.5
[1] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations, PMC. 1
[2] Synthesis and Characterization of a Click-Assembled 18-Atom Macrocycle That Displays Selective AXL Kinase Inhibitory Activity, ACS Omega. 2
Designing Next-Generation ATP-Competitive Inhibitors Using the 6-Chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine Scaffold
Abstract The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and effectively target the active sites of protein kinases.[1][2][3]...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the adenine ring of ATP and effectively target the active sites of protein kinases.[1][2][3] This application note provides a comprehensive guide for researchers on leveraging the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine starting material to design, synthesize, and characterize novel ATP-competitive kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for inhibitor characterization, and offer insights into data interpretation, empowering drug discovery professionals to accelerate their research programs.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Cornerstone for Kinase Inhibition
The structural resemblance of the pyrazolo[3,4-d]pyrimidine nucleus to purines makes it an ideal starting point for developing ATP-competitive inhibitors.[4][5] This bio-isosteric relationship allows molecules built upon this scaffold to form key hydrogen bond interactions within the kinase hinge region, a critical anchoring point for ATP. The 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine variant is particularly useful as the chlorine atom at the C6 position serves as a versatile chemical handle, enabling the introduction of a wide array of substituents through nucleophilic aromatic substitution reactions. This facilitates the exploration of the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of inhibitor potency and selectivity.[6]
The Principle of ATP-Competitive Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. In many cancers and inflammatory diseases, kinases become dysregulated, leading to uncontrolled cell signaling. ATP-competitive inhibitors function by occupying the same binding site as ATP, thereby preventing phosphorylation and blocking the downstream signaling cascade. The pyrazolo[3,4-d]pyrimidine core effectively occupies the adenine-binding region, while modifications at positions like C6 are designed to extend into adjacent hydrophobic pockets to enhance binding affinity and selectivity.[7][8][9]
Caption: ATP-competitive inhibition at the kinase active site.
Inhibitor Design and Synthesis Strategy
The overarching strategy involves a cycle of design, synthesis, and biological evaluation. Starting with the 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine core, Structure-Activity Relationship (SAR) studies are conducted by systematically modifying the C6 position.
General Synthetic Workflow
A common and effective method for derivatization is the nucleophilic aromatic substitution of the C6-chloro group with various amines or phenols. This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like n-butanol or DMF.
Caption: General workflow for synthesis and evaluation.
Structure-Activity Relationship (SAR) Insights
The choice of substituent at the C6 position is critical for achieving high potency and selectivity. Published studies on related pyrazolo[3,4-d]pyrimidine scaffolds provide valuable guidance. For instance, introducing aryl or ureidophenyl groups at this position has led to potent inhibitors of kinases like mTOR and FLT3/VEGFR2.[6][10][11][12]
Below is a representative table illustrating how different C6 substituents can influence inhibitory activity against a hypothetical target kinase.
Compound ID
C6-Substituent (R)
Target Kinase IC50 (nM)
Scaffold
-Cl
>10,000
Ex-1
4-morpholino
5,200
Ex-2
4-aminophenyl
850
Ex-3
4-(phenylurea)phenyl
25
Ex-4
4-(4-chloro-3-(trifluoromethyl)phenylurea)phenyl
<10
Data is hypothetical and for illustrative purposes, but reflects trends seen in the literature where larger, more complex groups that can form additional interactions often lead to increased potency.[10][11]
Experimental Protocols for Inhibitor Characterization
A tiered approach is recommended for evaluating newly synthesized compounds, starting with in vitro biochemical assays and progressing to cell-based assays for the most promising candidates.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
Purpose: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial kinase activity.[14][15]
Step-by-Step Methodology:
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
Kinase Reaction Setup (384-well plate):
Add 2.5 µL of 2x kinase/substrate solution to each well.
Add 25 nL of the compound dilution series to the appropriate wells. Control wells receive 25 nL of DMSO.
To initiate the reaction, add 2.5 µL of 2x ATP solution. The final reaction volume is 5 µL.
Self-Validation: Include "no enzyme" controls (background) and "no inhibitor" controls (maximum activity).
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
First Step: ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.[16]
Incubation: Incubate at room temperature for 40 minutes.[16][17]
Second Step: ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.[15][16]
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Purpose: To confirm that the inhibitor binds to its intended target protein inside living cells and to determine its intracellular potency.
Principle: The NanoBRET™ assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[18] The target protein is expressed as a fusion with the bright NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that reversibly binds to the target protein acts as the energy acceptor.[19][20] When a test compound is added, it competes with the tracer for binding to the target, causing a decrease in the BRET signal.[19][21]
Step-by-Step Methodology:
Cell Preparation: Transiently transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein. Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.
Compound Treatment: Add varying concentrations of the test compound to the cells.
Tracer Addition: Add the NanoBRET™ fluorescent tracer at a pre-determined optimal concentration.
Substrate Addition: Add the Nano-Glo® live-cell substrate.
Incubation: Incubate the plate at room temperature for 2 hours in the dark.
Data Acquisition: Measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor (NanoLuc®) and one for the acceptor (tracer).
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement in a cellular environment. This provides a crucial link between biochemical potency and cellular activity.[22]
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
Purpose: To assess the downstream functional effect of kinase inhibition, such as inhibition of cancer cell proliferation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture by measuring the amount of ATP present, which is an indicator of metabolically active cells.[23][24] A single reagent is added to the cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP.[23]
Step-by-Step Methodology:
Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include vehicle-only (e.g., DMSO) controls.
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[24][25]
Assay Execution: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[24]
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[25][26]
Data Acquisition: Measure luminescence with a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Crystallization methods for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives
An Application Guide to the Crystallization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives Foreword: The Critical Role of Crystallization in Drug Discovery The pyrazolo[3,4-d]pyrimidine scaffold is a corne...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Crystallization of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives
Foreword: The Critical Role of Crystallization in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors and other therapeutic agents targeting malignancies and various other diseases.[1][2] Derivatives such as 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine are vital intermediates and potent molecules in their own right.[3][4] For researchers in drug development, obtaining high-quality single crystals is not a trivial final step but a critical gateway. It enables definitive structure elucidation via X-ray crystallography, informs structure-activity relationships (SAR), and is fundamental to controlling the solid-state properties (e.g., polymorphism, stability, solubility) of an active pharmaceutical ingredient (API).
This guide provides a detailed exploration of crystallization methods tailored for this important class of heterocyclic compounds. It moves beyond simple recipes, delving into the causality behind experimental choices to empower researchers to rationally design and troubleshoot their crystallization experiments.
Part 1: Foundational Principles of Crystallization
Successful crystallization is an exercise in controlling thermodynamics and kinetics. The entire process hinges on bringing a solution from a stable, undersaturated state to a metastable, supersaturated state from which ordered, crystalline solids can nucleate and grow.
The Analyte: Understanding the Pyrazolopyrimidine Core
The physicochemical properties of your specific 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine derivative dictate its behavior in solution. Key features include:
Aromatic System: The fused pyrazole and pyrimidine rings create a relatively planar and rigid structure, which is conducive to stacking interactions in a crystal lattice.
Hydrogen Bonding: The N-H group on the pyrazole ring is a strong hydrogen bond donor. The nitrogen atoms within the rings act as hydrogen bond acceptors. These interactions are pivotal in crystal packing.[5]
Substituents: The chloro and methyl groups, along with other substitutions made during synthesis, will modulate the molecule's overall polarity, solubility, and steric profile, influencing how it interacts with solvents and other molecules.
Solvent Selection: The Cornerstone of Success
Choosing the right solvent system is the most critical decision in a crystallization experiment.[6][7][8] The solvent influences solubility, nucleation kinetics, polymorph control, and crystal morphology.[8]
The ideal solvent or solvent system should exhibit:
Differential Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at a higher temperature (for cooling methods), or highly soluble in one solvent (the "good" solvent) and poorly soluble in another miscible solvent (the "anti-solvent").[7]
Inertness: The solvent should not react with the compound.
Volatility: Appropriate volatility is needed for slow evaporation or vapor diffusion methods.
Initial Screening Protocol: The Line-of-Vials Approach
A rapid and material-efficient way to assess solubility is to test a range of solvents.[9]
Place a small amount (e.g., 5-10 mg) of your compound into a series of small, clean vials.
Add a measured volume (e.g., 0.25 mL) of a different solvent to each vial.
Observe the solubility at room temperature.
Gently warm the vials that showed poor solubility to assess solubility at elevated temperatures.
To vials where the compound dissolved, add a miscible anti-solvent dropwise to check for precipitation.
Table 1: Solvent Selection Guide for Pyrazolopyrimidine Derivatives
Solvent
Boiling Point (°C)
Polarity Index
Suitability & Notes
Dichloromethane (DCM)
40
3.1
Good dissolving solvent for many organics. Volatile, suitable for slow evaporation and layering.
Ethyl Acetate
77
4.4
Medium polarity. Often a good starting point for finding moderate solubility.[10]
Acetone
56
5.1
Polar aprotic. Good solvent but highly volatile, evaporation can be too fast.
Acetonitrile
82
5.8
Polar aprotic. Can be effective for moderately polar heterocycles.[10]
Isopropanol (IPA)
82
3.9
Protic solvent. Can engage in H-bonding. Good for slow cooling.
Ethanol
78
4.3
Similar to IPA. Often used in mixed solvent systems.
Methanol
65
5.1
Polar protic. High dissolving power for polar compounds; may require a non-polar anti-solvent.
Toluene
111
2.4
Non-polar aromatic. Good for slow cooling from high temperatures due to high boiling point.[11]
Heptane/Hexane
98 / 69
0.1
Non-polar. Almost always used as anti-solvents.
Dimethylformamide (DMF)
153
6.4
High polarity, high boiling point. Use as a last resort; difficult to remove.[10][11]
Water
100
10.2
Highly polar. Typically an anti-solvent for non-ionic organic compounds unless salts are formed.
Part 2: Core Crystallization Methodologies & Protocols
The following protocols represent the most common and effective techniques for obtaining single crystals of small organic molecules. It is highly recommended to attempt several methods in parallel with small amounts of material.[9]
Method 1: Slow Evaporation
This is often the simplest and most successful method.[12] It relies on gradually increasing the solute concentration to the point of supersaturation as the solvent evaporates.[11][13]
Protocol:
Solution Preparation: Dissolve the compound in a suitable solvent (or solvent mixture) in which it is moderately soluble to create a near-saturated solution.[12][13]
Filtration: Filter the solution through a syringe filter (PTFE, 0.22 µm) or a small cotton plug in a Pasteur pipette into a clean crystallization vessel. This removes dust and other particulates that could act as unwanted nucleation sites.[12][13]
Vessel Selection: Use a narrow vessel like a small test tube or an NMR tube to minimize the surface area for evaporation and prevent rapid crystal growth on the walls.[12]
Control Evaporation: Cover the vessel with parafilm and pierce it with one or two small holes using a needle.[12] The fewer/smaller the holes, the slower the evaporation and the better the potential crystal quality.
Incubation: Place the vessel in a quiet, vibration-free location (e.g., a cupboard or a dedicated foam block) and leave it undisturbed for several days to weeks.[13]
Causality: The slow rate of solvent removal ensures that the system does not become too highly supersaturated too quickly, which would lead to the formation of a powder. It allows for a small number of nucleation sites to form and grow into large, well-ordered crystals.
Method 2: Slow Cooling
This technique leverages the common property of solids to be more soluble at higher temperatures. It is ideal for compounds that show a significant increase in solubility with temperature.[7]
Protocol:
Solvent Selection: Choose a solvent (often with a relatively high boiling point, like toluene or isopropanol) in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.[9]
Prepare a Saturated Solution: Add the solvent to your compound to create a slurry. Heat the mixture with stirring (e.g., in an oil bath) until all the solid dissolves. Add a minimal amount of extra hot solvent if needed to ensure complete dissolution.[9][11]
Slow Cooling: Remove the heat source and allow the vessel to cool to room temperature as slowly as possible. Placing the flask in an insulated container (like a beaker of sand or a Dewar flask) is highly effective.[9][14]
Further Cooling: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals, allowing it to equilibrate at each new temperature for several hours or days.
Causality: As the temperature decreases, the solubility drops, and the solution becomes supersaturated. A very slow cooling rate prevents a sudden crash-out of amorphous solid and instead favors the ordered growth of crystals.
Method 3: Vapor Diffusion
Vapor diffusion is an elegant and gentle method that is particularly well-suited when only a small amount of material is available.[11][15] It involves the slow introduction of an anti-solvent (precipitant) via the vapor phase into a drop containing the dissolved compound.
Protocol (Sitting Drop Configuration):
System Selection: Choose a solvent pair. The "good" solvent dissolves your compound. The "anti-solvent" is a liquid in which your compound is insoluble. The anti-solvent must be more volatile than the good solvent.[15]
Setup: Place a reservoir of the anti-solvent (e.g., 0.5 - 1.0 mL) into the well of a vapor diffusion plate or a small beaker inside a larger sealed jar.
Prepare the Drop: On a sitting drop post or a small, separate platform (like a micro-bridge), place a small drop (2-5 µL) of a concentrated solution of your compound in the "good" solvent.[16]
Seal: Tightly seal the chamber.
Equilibration: Leave the sealed chamber undisturbed. Over time, the volatile anti-solvent vapor will diffuse into the drop, slowly reducing the solubility of your compound and inducing crystallization.[16]
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion [15]
Good Solvent (Less Volatile)
Anti-Solvent (More Volatile)
Toluene
Hexane / Pentane
Dichloromethane
Pentane / Diethyl Ether
Tetrahydrofuran (THF)
Hexane
Methanol
Diethyl Ether
Water
Ethanol / Acetonitrile
Causality: This method provides an extremely slow and controlled change in solvent composition. The gradual increase in the concentration of the anti-solvent in the drop gently coaxes the molecules out of solution and into a crystalline lattice.
Method 4: Liquid-Liquid Diffusion (Layering)
This technique involves creating a direct interface between a solution of your compound and an anti-solvent, allowing crystallization to occur as the two layers slowly mix.[11]
Protocol:
System Selection: Choose a miscible solvent/anti-solvent pair with different densities.
Prepare Solution: Dissolve your compound in a minimal amount of the "good" solvent.
Layering: Using a pipette, carefully add the solution of your compound to the bottom of a narrow, undisturbed tube (an NMR tube is ideal). Then, very gently, trickle the anti-solvent down the side of the tube to form a distinct layer on top.[11][14] A buffer layer of a third solvent (e.g., toluene) can be used to further slow diffusion.[14]
Incubation: Seal the tube and leave it in a vibration-free environment. Crystals will typically form at the interface between the two solvents over hours or days.
Part 3: Visualization of Workflows
Diagrams can clarify complex decision-making processes and experimental setups.
Caption: Decision workflow for selecting a primary crystallization method.
Caption: Schematic of a sitting drop vapor diffusion experiment.
Part 4: Troubleshooting Common Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
Solution is undersaturated; compound is extremely soluble; kinetics of nucleation are very slow.
Concentrate the solution further. Try a different solvent or a more powerful anti-solvent. Place in the freezer. Try scratching the inside of the vial with a metal spatula to create a nucleation site.
Amorphous Powder
Supersaturation was achieved too quickly ("crashed out").
Slow down the process: use a less volatile solvent, fewer holes for evaporation, a slower cooling rate, or a less powerful anti-solvent. Dilute the starting solution slightly.
Oiling Out
The compound has low lattice energy or is melting in the solvent system at that temperature. The solution became supersaturated above the compound's melting point.
Try a lower temperature crystallization. Use a different solvent system. Try to crystallize the oil by adding a different anti-solvent, scratching, or seeding.
Many Tiny Crystals
Too many nucleation events occurred simultaneously.
Use a cleaner, smoother vessel (e.g., siliconized glass).[14] Filter the solution more carefully. Slow down the rate of supersaturation.
References
Guide for crystallization. (n.d.). Retrieved from [Link]
Spingler, B., Schnidrig, S., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]
University of Canterbury. (n.d.). The Slow Evaporation Method. Retrieved from [Link]
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
Svanbäck, N., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. MDPI. Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
Sommer, R. D. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]
Lu, W., et al. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. PMC. Retrieved from [Link]
Technobis Crystallization Systems. (2020, October 9). Solvent Selection in Process Development during OPRD. Retrieved from [Link]
Wood, B. A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. ACS Publications. Retrieved from [Link]
Farghaly, T. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PMC. Retrieved from [Link]
Patel, K. D., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research. Retrieved from [Link]
Al-wsmani, F. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Retrieved from [Link]
Harrad, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC. Retrieved from [Link]
Molbank. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]
ResearchGate. (2025, October 16). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
Technical Support Center: Optimization of 6-Chloro-4-Methyl-1H-Pyrazolo[3,4-d]Pyrimidine Functionalization
Subject: Troubleshooting Low Yields in Nucleophilic Substitution ( ) at the C6 Position Date: March 03, 2026 To: Chemical Biology & Medicinal Chemistry Division From: Senior Application Scientist, Heterocycle Chemistry G...
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting Low Yields in Nucleophilic Substitution (
) at the C6 Position
Date: March 03, 2026
To: Chemical Biology & Medicinal Chemistry Division
From: Senior Application Scientist, Heterocycle Chemistry Group
Executive Summary
Users attempting to functionalize 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine often report yields below 20% or complete recovery of starting material. This is rarely a handling error; it is an intrinsic electronic challenge.
The substrate presents a "Double Deactivation" paradox:
Electronic Deactivation: The C4-Methyl group is electron-donating (+I effect), reducing the electrophilicity of the pyrimidine ring compared to the C4-H or C4-Cl analogs.
Coulombic Repulsion: The N1-H proton is acidic (
). Standard basic conditions deprotonate N1, generating an electron-rich anion that repels incoming nucleophiles.
This guide provides the mechanistic troubleshooting and optimized protocols required to overcome these barriers.
Part 1: The Reactivity Landscape
Before altering your protocol, you must understand the competing pathways. The diagram below illustrates why standard conditions (e.g.,
in Ethanol) fail.
Figure 1: The "N1-H Paradox". Basic conditions deactivate the ring via anion formation, while neutral/acidic conditions maintain the electrophilicity required for substitution.
Part 2: Troubleshooting Matrix
Use this matrix to diagnose your specific failure mode.
Symptom
Probable Root Cause
Corrective Action
No Reaction (SM Recovery)
N1-Deprotonation. Using strong base (NaH, ) generated the unreactive anion.
Switch to Acid Catalysis. Use 0.5 eq. p-TsOH or HCl in Dioxane/n-BuOH.
Low Yield (<20%)
Temperature too low. The C6-Cl is inherently sluggish due to the C4-Methyl deactivation.
Increase Thermal Energy. Switch from refluxing EtOH () to microwave irradiation at in NMP.
N-Alkylation Byproducts
Ambident Nucleophile. If using alkyl halides or reacting with base, N1 alkylation competes.
Protect N1. Pre-protect N1 with THP or SEM group before attempting C6 substitution.
Insoluble Material
Zwitterion Formation. The product might be precipitating as a salt.
Workup Adjustment. Quench with aqueous to liberate the free base before extraction.
Part 3: Optimized Protocols
Method A: Acid-Mediated (Primary Recommendation)
Best for: Aliphatic amines and non-sensitive nucleophiles.
The Logic: Protonating the pyrimidine N3 or N1 assists in the rate-determining step (leaving group departure) and prevents the formation of the unreactive N-anion.
Stoichiometry: Dissolve substrate (1.0 equiv) in n-Butanol or NMP (0.2 M concentration).
Reagents: Add the amine nucleophile (2.5 equiv).
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 equiv) or HCl (4M in dioxane, 0.5 equiv).
Conditions:
Standard: Reflux (
) for 12–24 hours.
Microwave (Preferred):
for 45 minutes.
Workup: The product often precipitates as the HCl/TsOH salt upon cooling. Filter and wash with cold ether. If no precipitate, neutralize with sat.
and extract with EtOAc.
Method B: Buchwald-Hartwig Cross-Coupling
Best for: Aromatic amines (anilines) or when
fails completely.
The Logic: When the ring is too electron-rich for nucleophilic attack, Palladium catalysis bypasses the electronic requirement.
Solvent: 1,4-Dioxane (degassed).
Catalyst System:
Pd Source:
(5 mol%) or .
Ligand:Xantphos or BrettPhos (10 mol%). Note: Bidentate ligands are crucial here to prevent catalyst poisoning by the pyrazole nitrogens.
Base:
(2.0 equiv). Note: Use a weak base to minimize N1 interference, or protect N1 with a THP group first.
Conditions:
under Argon for 12 hours.
Part 4: Decision Tree for Experimental Design
Follow this logic flow to select the correct method for your specific nucleophile.
Figure 2: Workflow for selecting the optimal synthetic route based on nucleophile class.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use DMF/Sodium Hydride (NaH) to force the reaction?A:Do not do this. NaH will quantitatively deprotonate the N1 position. The resulting anion is extremely electron-rich, effectively shutting down any nucleophilic attack at the C6 position. NaH is only useful if you intend to alkylate the N1 position (e.g., with Methyl Iodide) as a protection step.
Q: Why is the 4-methyl analog harder to react than the 4-chloro analog?A: In the 4,6-dichloro analog, the C4-Cl is highly withdrawing, activating the C6 position. In your substrate, the C4-Methyl group is electron-donating (inductive effect). This raises the LUMO energy of the ring, making it less susceptible to nucleophilic attack.
Q: My product is water-soluble and I'm losing it during extraction. What should I do?A: Pyrazolo-pyrimidines are amphoteric. If your product has a basic amine side chain, do not wash with acid. Instead, saturate the aqueous phase with NaCl (salting out) and use 10% Methanol in Dichloromethane (DCM) for extraction. Alternatively, evaporate the reaction solvent (n-BuOH) directly under high vacuum and purify the residue by reverse-phase chromatography (C18).
References
Regioselectivity in Pyrazolo[3,4-d]pyrimidines
Hassan, A. S., et al. (2021). "Synthesis and Reactivity of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine." Molbank.
Significance: Establishes the baseline reactivity of the 6-position when the 4-position is blocked or substituted.
Buchwald-Hartwig Coupling on Deactivated Heterocycles
Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Significance: Provides the ligand selection rules (Xantphos/BrettPhos)
Acid Catalysis in Heterocyclic Substitution
Kaya, T. S., & Turhan, K. (2025).[2] "Synthesis of Biologically Active Pyrazolo[3,4-b]pyridine Derivatives." Bulletin of the Chemical Society of Ethiopia.
Significance: Demonstrates the utility of acid catalysis (Acetic Acid/Yb(OTf)3) in promoting condensation/substitution in similar fused pyrazole systems.
Technical Support Center: Regioselectivity in N-Alkylation of Pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the N-alkylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioselectivity in this critical synthetic transformation. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of purines and forming the core of numerous kinase inhibitors and other therapeutic agents.[1] However, the presence of two reactive nitrogen atoms in the pyrazole ring (N1 and N2) often leads to the formation of regioisomeric mixtures during N-alkylation, complicating synthesis and purification.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired regioselectivity in your reactions.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the N-alkylation of pyrazolo[3,4-d]pyrimidines in a question-and-answer format, providing explanations grounded in mechanistic principles and supported by literature evidence.
Q1: My N-alkylation reaction is producing a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is the most common challenge in the functionalization of the pyrazolo[3,4-d]pyrimidine core. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions. The three primary factors to consider are the solvent , the base , and the alkylating agent .
Solvent Choice is Critical: The polarity and coordinating ability of the solvent play a pivotal role in determining the site of alkylation. Non-polar, aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of the N2-alkylated product . In contrast, polar, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) typically favor the N1-alkylated isomer .[2][3][4]
Expert Insight: This solvent-dependent selectivity is attributed to the nature of the ion pair formed between the deprotonated pyrazolopyrimidine anion and the counter-cation from the base. In a less-coordinating solvent like THF, a tight or close ion pair (CIP) is formed. It is hypothesized that the cation coordinates to both N1 and the adjacent N7 of the pyrimidine ring, sterically hindering the approach of the alkylating agent to N1 and directing it to the more accessible N2 position.[2][3][4] In a highly coordinating solvent like DMSO, the cation is effectively solvated, leading to a solvent-separated ion pair (SIP). In this scenario, the more electronically favorable N1 position becomes the primary site of alkylation.[2][3][4]
Influence of the Base: The choice of base can also influence the regiochemical outcome. Strong, non-nucleophilic bases are commonly used to deprotonate the pyrazole N-H.
Sodium hydride (NaH) and sodium hexamethyldisilazide (NaHMDS) are frequently employed.[5] The counter-ion of the base (e.g., Na+) is a key component of the ion pair that directs selectivity, as explained above.
Weaker bases like potassium carbonate (K2CO3) can also be used, often in polar aprotic solvents like DMF, and tend to favor N1 alkylation.[6]
The Alkylating Agent's Role: While the solvent and base are often the primary drivers of regioselectivity, the nature of the alkylating agent can also have an effect.
Steric hindrance on the alkylating agent can influence the accessibility of the N1 and N2 positions. Bulkier alkylating agents may show a greater preference for the less sterically hindered nitrogen.
The reactivity of the alkylating agent is also a factor. More reactive alkylating agents may exhibit lower selectivity.
Q2: I am trying to synthesize the N2-alkylated isomer, but I am still getting a significant amount of the N1 product. What can I do to improve the N2 selectivity?
A2: To enhance the formation of the N2 isomer, you should aim to create reaction conditions that favor the formation of a tight ion pair.
Optimize Your Solvent: Ensure you are using a non-polar, aprotic solvent. THF is the most commonly reported and effective solvent for directing alkylation to the N2 position.[2][3][4] Avoid polar aprotic solvents like DMF and DMSO.
Choose the Right Base: Use a strong base with a small counter-ion that promotes the formation of a tight ion pair. NaHMDS in THF is an excellent choice.[2][3][4]
Temperature Control: Running the reaction at a lower temperature may improve selectivity, although it could also decrease the reaction rate.
Q3: Conversely, I need to synthesize the N1-alkylated product. What are the best conditions to achieve this?
A3: For preferential N1 alkylation, you want to promote the formation of a solvent-separated ion pair.
Solvent is Key: Use a polar, aprotic solvent. DMSO has been shown to effectively reverse the selectivity seen in THF, favoring N1 alkylation.[2][3][4] DMF is also a good option and is widely used for N1 alkylations.[7]
Base Selection: A variety of bases can be used in polar aprotic solvents. NaH , NaHMDS , or even weaker bases like K2CO3 can be effective.[2][3][4][6]
The following table summarizes the general trends for controlling regioselectivity:
Desired Isomer
Recommended Solvent
Recommended Base
Mechanistic Rationale
N1-alkylated
DMSO, DMF
NaH, NaHMDS, K2CO3
Formation of a solvent-separated ion pair (SIP), exposing the more nucleophilic N1 position.[2][3][4]
N2-alkylated
THF
NaH, NaHMDS
Formation of a tight ion pair (TIP) where the cation coordinates to N1 and N7, sterically directing the alkylating agent to N2.[2][3][4]
Q4: How can I confidently distinguish between the N1 and N2 alkylated regioisomers?
A4: The most reliable methods for differentiating between N1 and N2 isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
NMR Spectroscopy:
¹H NMR: The chemical shifts of the pyrazolo[3,4-d]pyrimidine ring protons can be indicative of the substitution pattern. However, these differences can be subtle.
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly powerful. For an N1-alkylated product, a NOE correlation is often observed between the protons of the N1-alkyl group and the C6-substituent or proton. For an N2-alkylated isomer, a NOE would be expected between the N2-alkyl group and the C3 proton or substituent.
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment can show correlations between the protons of the alkyl group and the carbon atoms of the pyrazole ring, helping to establish connectivity. For example, in an N1-alkylated isomer, a correlation should be seen between the N-CH2 protons and the C7a and C3a carbons of the pyrazole ring.
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray diffraction provides unambiguous structural determination and is the gold standard for isomer identification.[8][9][10]
Experimental Protocols
The following is a general, step-by-step protocol for the N-alkylation of a pyrazolo[3,4-d]pyrimidine. This should be adapted based on the specific substrate and desired regioisomer.
Protocol: General Procedure for N-Alkylation
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazolo[3,4-d]pyrimidine starting material.
Solvent Addition: Add the appropriate anhydrous solvent (THF for N2 selectivity, DMSO or DMF for N1 selectivity).
Deprotonation: Cool the solution to the desired temperature (often 0 °C or room temperature) and add the base (e.g., NaH, NaHMDS) portion-wise. Stir the mixture for 30-60 minutes to allow for complete deprotonation.
Alkylation: Add the alkylating agent (e.g., alkyl halide) dropwise to the reaction mixture.
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (this can range from 0 °C to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride, water, or methanol).
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Visualizing Regioselectivity
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing N1 vs. N2 alkylation.
Caption: Steric hindrance at N1 in a tight ion pair.
References
Bookser, B. C., Weinhouse, M. I., Burns, A. C., Valiere, A. N., Valdez, L. J., Stanczak, P., Na, J., Rheingold, A. L., Moore, C. E., & Dyck, B. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[2][3][11]Triazolo[4][5]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. (1989). Synthesis, 1989(11), 876-878.
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]
Combining X-ray crystallography and molecular modeling toward the optimization of pyrazolo[3,4-d]pyrimidines as potent c-Src inhibitors active in vivo against neuroblastoma. (2015). Journal of Medicinal Chemistry, 58(1), 347-361. [Link]
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(5), 1020. [Link]
Technical Support Center: Purification of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine using column chromatography....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine using column chromatography. It is structured to address common challenges and frequently asked questions, ensuring both methodological success and a deep understanding of the underlying principles.
I. Understanding the Molecule: Key Physicochemical Properties
Before embarking on purification, it is crucial to understand the properties of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine. These characteristics will dictate the optimal chromatographic conditions.
Moderately polar, suggesting suitability for both normal-phase and reversed-phase chromatography. The pyrimidine and pyrazole rings contribute to its polarity.
The acidic nature of standard silica gel might lead to degradation.[3]
II. Troubleshooting Guide: A Problem-Solving Approach
This section is designed to help you navigate common issues encountered during the column chromatography of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Problem 1: Poor Separation of the Target Compound from Impurities
Possible Cause: The mobile phase composition is not optimized for selectivity.
Solution:
Systematic TLC Analysis: Before scaling up to a column, perform a thorough solvent screen using Thin-Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.4, providing good separation from impurities.[4]
Varying Solvent Ratios: If your compound and impurities are moving too slowly (low Rf), incrementally increase the polarity of the mobile phase.[5] For a normal-phase system (e.g., hexane/ethyl acetate), this means increasing the percentage of ethyl acetate.[3] Conversely, if they move too quickly (high Rf), decrease the mobile phase polarity.[3][5]
Exploring Different Solvent Systems: If adjusting the ratio of your current system doesn't provide adequate separation, consider trying different solvent combinations. For instance, substituting ethyl acetate with dichloromethane might alter the selectivity and improve the separation of closely related compounds.
Possible Cause: The column is overloaded with the crude sample.
Solution:
Adhere to Loading Guidelines: A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[4] For a more challenging separation, a lower loading ratio (e.g., 1:100 sample to silica) is recommended.
Dry Loading Technique: For samples that are not highly soluble in the initial mobile phase, a dry loading technique is preferable.[5] This involves pre-adsorbing your sample onto a small amount of silica gel or Celite, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.[5] This method often leads to sharper bands and better separation.
Problem 2: The Target Compound is not Eluting from the Column (Rf ≈ 0)
Possible Cause: The mobile phase is not polar enough to move the compound through the stationary phase.
Solution:
Gradual Polarity Increase: Systematically increase the polarity of your eluent. For example, in a hexane/ethyl acetate system, you can move from 10% ethyl acetate to 20%, 30%, and so on, monitoring the elution with TLC.[4]
Introducing a Stronger Solvent: If increasing the proportion of your polar solvent is insufficient, consider adding a small amount of a more polar "strong" solvent like methanol to your mobile phase.[4] Even a small percentage (1-5%) of methanol can significantly increase the eluting power of the mobile phase.
Possible Cause: The compound is strongly interacting with the acidic sites on the silica gel.
Solution:
Basifying the Mobile Phase: For basic compounds like many nitrogen-containing heterocycles, adding a small amount of a base such as triethylamine (0.1-1%) to the mobile phase can neutralize the acidic sites on the silica gel, reducing strong interactions and allowing the compound to elute.[4]
Using a Different Stationary Phase: If tailing or irreversible adsorption is a significant issue, consider using a less acidic stationary phase like neutral or basic alumina.[5]
Problem 3: The Compound Elutes with the Solvent Front (Rf ≈ 1)
Possible Cause: The mobile phase is too polar.
Solution:
Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your mobile phase. For instance, if you are using a 50:50 hexane/ethyl acetate mixture, try an 80:20 or 90:10 mixture.[3]
Problem 4: Streaking or Tailing of the Compound Band
Possible Cause: The compound is interacting too strongly with the stationary phase.
Solution:
Add a Mobile Phase Modifier: As mentioned previously, for basic compounds that streak on silica, adding a small amount of triethylamine or ammonia to the mobile phase can significantly improve peak shape.[3] For acidic compounds, a small amount of acetic acid can be beneficial.[3]
Check Sample Dissolution: Ensure your sample is fully dissolved in the loading solvent. If it precipitates upon loading, it will lead to band broadening and tailing.
Possible Cause: The sample is overloaded.
Solution:
Reduce the Sample Load: As described in "Problem 1," decrease the amount of crude material applied to the column.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for choosing a column chromatography technique for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine?
A1: Given its moderate polarity, both normal-phase and reversed-phase chromatography are viable options.
Normal-Phase Chromatography (NPC): This is a very common starting point for many organic compounds. It utilizes a polar stationary phase, most often silica gel, with a non-polar mobile phase (e.g., mixtures of hexanes/ethyl acetate or dichloromethane/methanol).[3]
Reversed-Phase Chromatography (RPC): This technique is also suitable and uses a non-polar stationary phase (like C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][5] For pyrimidine derivatives, RPC can sometimes offer better peak shapes, especially when dealing with basic compounds.[5]
Q2: How do I develop an effective solvent system for normal-phase chromatography?
A2: The most efficient way to develop a solvent system is by using Thin-Layer Chromatography (TLC).[3][4]
Spot your crude mixture on a TLC plate.
Develop the plate in a chamber with a candidate solvent system (e.g., 80:20 hexane/ethyl acetate).
Visualize the spots under UV light or with a stain.
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[3] This Rf range generally translates to good separation on a column.
Q3: My compound seems to be degrading on the silica gel column. What are my options?
A3: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds.[3] Here are some strategies to mitigate this:
Deactivate the Silica Gel: Before loading your sample, you can flush the column with your mobile phase containing a small amount of a base like triethylamine (1-3%).[3] This will neutralize the most acidic sites on the silica.
Switch to Alumina: Neutral or basic alumina is an excellent alternative stationary phase for acid-sensitive compounds.[3]
Minimize Contact Time: Use flash chromatography with positive pressure to move your compound through the column more quickly, reducing the time it is in contact with the stationary phase.[4]
Q4: Should I use a gradient or isocratic elution?
A4: The choice depends on the complexity of your crude mixture.
Isocratic Elution: Using a single, unchanging mobile phase composition is simpler but may not be effective if your impurities have a wide range of polarities.
Gradient Elution: Gradually increasing the polarity of the mobile phase during the run is often more effective for separating complex mixtures.[3] For example, you could start with 10% ethyl acetate in hexane and gradually increase it to 50% over the course of the separation. This allows for the elution of less polar impurities first, followed by your moderately polar target compound, and finally, any highly polar impurities.
IV. Experimental Protocols & Visualizations
Detailed Protocol: Flash Column Chromatography of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Column Preparation:
Select a glass column of an appropriate size. A silica gel to crude sample weight ratio of 30:1 to 50:1 is a good starting point.[3]
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 hexane/ethyl acetate).
Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Gently tap the side of the column to aid in packing.[6] Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry. [6]
Sample Loading (Dry Loading Method):
Dissolve your crude 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
Carefully add this powder to the top of your packed column, creating a thin, even layer.
Elution:
Carefully add your initial mobile phase to the top of the column.
Apply positive pressure (using a pump or regulated air/nitrogen) to begin eluting the solvent through the column.
If using a gradient, gradually increase the proportion of the more polar solvent according to your pre-determined method.
Fraction Collection and Analysis:
Collect the eluent in a series of labeled test tubes or vials.
Analyze the collected fractions by TLC to identify which ones contain your pure target compound.
Combine the pure fractions.
Solvent Removal:
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield your purified 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.[4]
Workflow Visualization
Caption: Workflow for the purification of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.
V. References
Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. Available at:
Overcoming challenges in the purification of heterocyclic compounds - Benchchem. Available at:
Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Available at:
Column Chromatography - Organic Chemistry at CU Boulder. Available at: [Link]
Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives - Benchchem. Available at:
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - CNR-IRIS. Available at: [Link]
Separating Compounds by Column Chromatography - Utah Tech University. Available at: [Link]
Ticket ID: PYR-34D-SYNTH-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Introduction
Welcome to the Pyrazolo[3,4-d]pyrimidine Synthesis Support Hub. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., Ibrutinib), yet its synthesis is notoriously prone to "silent failures"—reactions that appear to proceed but yield regioisomers, stalled intermediates, or intractable tars.[1]
This guide addresses the three most critical failure modes reported by our user base:
The "Amidine Trap": Incomplete ring closure during the formation of the pyrimidine ring.
N1 vs. N2 Regioselectivity: Ambiguity when alkylating the core scaffold.
Solubility-Driven Yield Loss: Product crashing out with impurities.
Module 1: The "Amidine Trap" (Incomplete Cyclization)
The Issue
User Report: "I reacted 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide/formic acid. LCMS shows a mass corresponding to [M+27] or [M+28], but the desired product is minor."
Root Cause Analysis
The formation of the pyrimidine ring onto the pyrazole core (Route A) is a two-step process, even in "one-pot" protocols.
Step 1: Formation of the acyclic amidine intermediate.
Step 2: Intramolecular nucleophilic attack of the amide nitrogen onto the nitrile (or ester) to close the ring.
Failure Mechanism: The second step (ring closure) has a higher activation energy than the first. If the temperature is too low or the leaving group ability is poor, the reaction stalls at the amidine intermediate.[1]
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Temperature
>150°C
Thermal energy is required to overcome the entropic barrier of cyclization. Standard reflux in EtOH (78°C) is often insufficient.
Reagent
Formamide (Neat)
Acts as both solvent and reagent.[1] Its high boiling point (210°C) drives the reaction.
Catalyst
Acid (AcOH/H₂SO₄)
Protonation of the nitrile makes it more electrophilic, facilitating the ring closure.
Alternative
Microwave
Dielectric heating provides rapid energy transfer, often forcing cyclization in minutes where thermal reflux takes hours.[1]
Visualizing the Pathway
Caption: The critical bottleneck occurs at the ring-closure step (red arrow), requiring high thermal activation or catalysis.[1]
Module 2: Regioselectivity (N1 vs. N2 Isomers)
The Issue
User Report: "I alkylated my unsubstituted pyrazolo[3,4-d]pyrimidine core, but NMR suggests a mixture of isomers. How do I control N1 vs. N2 substitution?"
Root Cause Analysis
The pyrazole ring tautomerizes. The N1 position is generally thermodynamically favored, but the N2 position is often kinetically accessible, especially under basic conditions (SN2).[1]
N1-Alkylation: Favored by Mitsunobu conditions or steric bulk.
N2-Alkylation: Often observed as a major byproduct in direct alkylation (Base + Alkyl Halide) due to the "proximity effect" if the N1 is hindered or if the solvent stabilizes the N2-anion.
Decision Matrix: Controlling Regiochemistry
Desired Isomer
Recommended Strategy
Key Reagents
Mechanism
N1-Substituted
Pre-functionalized Hydrazine
R-NH-NH₂ + Ethoxymethylene malononitrile
Construct the ring with the substituent already in place. This is the only 100% selective method.
N1-Substituted
Mitsunobu Reaction
DIAD/PPh₃ + Alcohol
Steric bulk of the PPh₃ complex generally directs attack to the less hindered N1.
N2-Substituted
Direct Alkylation (Small R)
K₂CO₃/DMF + R-X
Smaller electrophiles (MeI, EtBr) can attack N2.[1] Separation is required.
Visualizing the Isomer Problem
Caption: Mitsunobu conditions offer superior selectivity for N1-alkylation compared to direct basic alkylation.[1]
NMR: Look for the disappearance of the nitrile peak (IR ~2200 cm⁻¹) and the appearance of the pyrimidine C-H (often around 8.0–8.5 ppm) and amide N-H (if applicable).
Protocol B: PBr₃ Mediated One-Pot Synthesis
Best for: Difficult substrates where thermal cyclization fails.
Mechanism: PBr₃ activates the formamide, and HMDS acts as a silylating agent/base to force the closure of the ring, bypassing the high thermal barrier.[1]
FAQs
Q: My product is a "gummy" solid and won't filter. What do I do?A: This is common when pouring DMF or Formamide reactions into water.
Fix: Adjust the pH of the ice-water quench to ~pH 4-5 using dilute HCl before pouring. This often helps solidify the precipitate. Alternatively, extract with Ethyl Acetate/THF (3:1), wash with brine, and recrystallize from Ethanol.
Q: Can I use urea instead of formamide?A: Yes, reacting the aminopyrazole with urea (neat, fusion at 180-200°C) yields the 4-hydroxy (or 4-oxo) derivative. This is often more stable and crystalline than the 4-unsubstituted analogs.
Q: Why does my NMR show two sets of peaks for the pyrazole protons?A: If you did a direct alkylation, you likely have an N1/N2 mixture. Check the splitting pattern. N2 isomers often show different shielding effects on the adjacent carbon protons compared to N1. NOESY NMR is required to definitively assign the structure (Look for NOE between the N-alkyl group and the C3-H or C5-H).
References
Al-Harbi, S. A., et al. (2024).[1][3] Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray... MDPI.
Davoodnia, A., et al. (2010).[1] Microwave Synthesis of New Pyrazolo[3,4-d]pyrimidin-4-ones in Solvent-Free Condition. Asian Journal of Chemistry.
Chi, W. C., et al. (2017).[1] One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI Molecules.[1]
Seela, F., et al. (2004).[1] The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-β-D-ribofuranosides).[5] Acta Crystallographica.
Kiyani, H., & Ghorbani, M. (2017).[1] One-Pot and Efficient Synthesis of 5-Aminopyrazole-4-Carbonitriles Catalyzed by Potassium Phthalimide. Heterocycles.[3][4][6][7][8][9][10]
Minimizing side reactions during chlorination of pyrazolo[3,4-d]pyrimidin-6-ones
Welcome to the technical support center for the chlorination of pyrazolo[3,4-d]pyrimidin-6-one scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chlorination of pyrazolo[3,4-d]pyrimidin-6-one scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic core. The conversion of the C6-keto group to a chloride is a pivotal step in the synthesis of a wide array of biologically active molecules, including kinase inhibitors.[1][2] However, this transformation is often plagued by side reactions that can complicate purification, reduce yields, and introduce impurities that are difficult to remove.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by literature-proven protocols. Our goal is to empower you to diagnose issues in your reaction and implement effective solutions to maximize the yield and purity of your desired 6-chloro-pyrazolo[3,4-d]pyrimidine product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, common problems encountered during the chlorination of pyrazolo[3,4-d]pyrimidin-6-ones, typically using phosphorus oxychloride (POCl₃), often with a tertiary amine base or in the presence of N,N-dimethylformamide (DMF) to form a Vilsmeier-Haack type reagent.[3][4]
Problem 1: Low Conversion of Starting Material
Q: I'm observing a significant amount of unreacted pyrazolo[3,4-d]pyrimidin-6-one in my crude reaction mixture, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?
A: Incomplete conversion is a frequent issue stemming from insufficient reactivity of the chlorinating agent or suboptimal reaction conditions. The mechanism for chlorination with POCl₃ involves the initial activation of the C6-carbonyl oxygen by phosphorus, forming a phosphate ester intermediate, which is then displaced by chloride.
Root Causes & Recommended Actions:
Insufficient Temperature: The chlorination of these heterocyclic ketones often requires high temperatures to proceed at a reasonable rate.[5]
Solution: Gradually increase the reaction temperature. If you are running the reaction at 80 °C, try increasing to 100-110 °C (refluxing POCl₃). For particularly deactivated substrates, higher temperatures in a sealed reactor may be necessary.[6] Always monitor for potential degradation at higher temperatures.
Inadequate Activation: The Vilsmeier reagent, formed from POCl₃ and DMF, is a more potent electrophile than POCl₃ alone.[7][8] If you are using only POCl₃, the activation of the carbonyl may be too slow.
Solution: Add a catalytic or stoichiometric amount of DMF to the reaction mixture before adding POCl₃. This will generate the Vilsmeier reagent in situ, which is a much more effective activating agent.
Presence of Water: Trace amounts of water in the starting material, solvents, or glassware will rapidly quench POCl₃, reducing its effective concentration and halting the reaction.
Solution: Ensure your pyrazolo[3,4-d]pyrimidin-6-one starting material is rigorously dried under high vacuum. Use freshly distilled or anhydrous solvents and flame-dry all glassware before use.
Insufficient Reagent: While excess POCl₃ is often used as the solvent, if you are using a co-solvent, ensure you are using a sufficient molar excess of the chlorinating agent.
Solution: Increase the molar equivalents of POCl₃ relative to the substrate. A 5- to 10-fold excess is common when POCl₃ is not used as the solvent.
Problem 2: Formation of a Dark, Polymeric Tar
Q: My reaction turns dark brown or black upon heating, and work-up yields an intractable tar with very little desired product. What is causing this decomposition?
A: Tar formation is indicative of extensive decomposition, often triggered by overly harsh reaction conditions or substrate instability. Pyrazolo[3,4-d]pyrimidine systems, while generally stable, can be susceptible to ring-opening or polymerization under strongly acidic and high-temperature conditions.
Root Causes & Recommended Actions:
Excessively High Temperature: While heat is necessary, excessive temperatures can lead to uncontrolled side reactions and decomposition.
Solution: Find the "sweet spot" for temperature. Begin at a lower temperature (e.g., 80 °C) and slowly increase it, monitoring the reaction progress by TLC or LCMS. The goal is to find the minimum temperature required for a clean, complete reaction.
Prolonged Reaction Time: Leaving the reaction to stir for too long at high temperatures, especially after the starting material has been consumed, can lead to product degradation.
Solution: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC or LCMS), proceed with the work-up immediately. An optimal reaction time might be a few hours rather than overnight.
Absence of a Tertiary Amine Base: Heating in neat POCl₃ generates HCl as a byproduct.[8] The buildup of strong acid can catalyze decomposition pathways.
Solution: Add a high-boiling tertiary amine base, such as N,N-diethylaniline or tri-n-butylamine, to the reaction mixture. The base acts as an acid scavenger, neutralizing the HCl generated and often leading to cleaner reactions and higher yields.[9]
Problem 3: Observation of Dichlorinated or Other Over-Chlorinated Byproducts
Q: My mass spectrometry analysis shows a significant peak corresponding to the addition of two chlorine atoms. Where could this be happening and how can I prevent it?
A: Over-chlorination typically occurs at other positions on the heterocyclic ring system that are susceptible to electrophilic attack, or on substituent groups.
Root Causes & Recommended Actions:
Electrophilic Aromatic Chlorination: The pyrazole or pyrimidine ring may have positions that are electron-rich enough to undergo electrophilic chlorination under the harsh reaction conditions, especially if the Vilsmeier reagent is present.
Solution: Moderate the reaction conditions. Lowering the temperature and reducing the reaction time can often disfavor the slower, higher activation energy pathway of aromatic chlorination.
Chlorination of Substituents: If your pyrazolo[3,4-d]pyrimidin-6-one has activating groups (e.g., a methyl group on the pyrimidine ring), these can sometimes be chlorinated.[10]
Solution: If substituent chlorination is observed, a change in chlorinating agent may be necessary. Consider milder reagents like oxalyl chloride or thionyl chloride in DMF, which may offer different selectivity profiles.[4][11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal chlorinating agent for this transformation? POCl₃, SOCl₂, or something else?
A1: Phosphorus oxychloride (POCl₃) is the most widely used and generally most effective reagent for converting heterocyclic ketones like pyrazolo[3,4-d]pyrimidin-6-ones to their corresponding chlorides.[5][12] It is highly reactive, and when used in excess, it can serve as both the reagent and the solvent. Thionyl chloride (SOCl₂) can also be used, often in combination with DMF, but may be less effective for some substrates. The POCl₃/DMF system, which forms the Vilsmeier reagent, is particularly potent and can often drive sluggish reactions to completion.[3]
Q2: Should I use a co-solvent with POCl₃, or use it neat?
A2: Both methods are widely employed.
Neat POCl₃: Using POCl₃ as the solvent ensures a high concentration of the reagent and a high reaction temperature (boiling point ~107 °C). This is often the first approach for its simplicity.
With a Co-solvent: Using a high-boiling, inert solvent like toluene, dioxane, or acetonitrile allows for more precise temperature control and can be beneficial if the substrate has poor solubility in neat POCl₃.[9] It also allows for the use of a smaller excess of the chlorinating agent.
Q3: What is the role of N,N-dimethylaniline or other tertiary amines in the reaction?
A3: Tertiary amines serve two primary functions:
Acid Scavenger: As mentioned in the troubleshooting section, they neutralize the HCl generated during the reaction, preventing acid-catalyzed decomposition.[9]
Catalyst (in some cases): Amines can react with POCl₃ to form a highly reactive phosphonium intermediate, which can accelerate the initial activation of the carbonyl group.
Q4: How should I properly quench the reaction?
A4: Quenching a reaction containing a large excess of POCl₃ must be done with extreme caution as the reaction with water is highly exothermic and releases copious amounts of HCl gas.
Protocol: Cool the reaction vessel in an ice bath. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The product will often precipitate from the aqueous mixture and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent after the quench is complete and the mixture has been neutralized with a base like sodium bicarbonate or aqueous ammonia.[9]
Data Summary: Reaction Condition Comparison
The choice of reaction conditions can significantly impact the outcome. The table below summarizes common protocols and their typical results.
The following diagram illustrates the desired reaction pathway for the chlorination of a pyrazolo[3,4-d]pyrimidin-6-one and highlights the potential side reactions that can occur.
Caption: Desired vs. side reaction pathways in pyrimidinone chlorination.
General Protocol for Minimizing Side Reactions
This protocol incorporates best practices to achieve a clean and high-yielding chlorination.
Preparation: Under an inert atmosphere (N₂ or Ar), add the pyrazolo[3,4-d]pyrimidin-6-one (1.0 equiv) to a flame-dried, three-neck flask equipped with a reflux condenser and a thermometer.
Reagent Addition: Add anhydrous toluene (if used) followed by N,N-diethylaniline (1.5 equiv). Stir the suspension.
Chlorinating Agent: Add phosphorus oxychloride (POCl₃, 3.0-5.0 equiv) dropwise at room temperature. An exotherm may be observed.
Heating: Heat the reaction mixture to 100-110 °C and monitor the progress by TLC or LCMS every 1-2 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water.
Quenching: Slowly and carefully pour the reaction mixture into the ice/water slurry.
Isolation: Stir the resulting suspension for 30 minutes. If a solid precipitates, collect it by vacuum filtration, wash with water, and dry under vacuum. If no solid forms, neutralize the aqueous layer with solid NaHCO₃ or aqueous NH₄OH and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
Benchchem. (n.d.). Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction.
Patsnap Eureka. (2009, May 21). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
Vignaroli, G., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320.
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3.
ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
Google Patents. (n.d.). Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars.
Google Patents. (n.d.). Synthesis of Vilsmeier Haack Reagent from Di(Trichlo-Romethyl) Carbonate for Chlorination Reaction.
ResearchGate. (2025, August 6). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
ResearchGate. (2025, September 15). Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes.
ResearchGate. (n.d.). The synthesis methods of 6‐(chloromethyl)pyrazolo[3,4‐d]pyrimidines.
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent.
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Comparative Guide: 4-Chloro vs. 6-Chloro Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Discovery
This guide provides an in-depth technical comparison of 4-chloro and 6-chloro pyrazolo[3,4-d]pyrimidine scaffolds, focusing on their distinct roles in kinase inhibitor design, chemical reactivity, and selectivity profili...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of 4-chloro and 6-chloro pyrazolo[3,4-d]pyrimidine scaffolds, focusing on their distinct roles in kinase inhibitor design, chemical reactivity, and selectivity profiling.
Executive Summary: The Division of Labor
In the development of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold serves as a privileged bioisostere of adenine.[1] The distinction between the 4-chloro and 6-chloro positions is not merely structural but functional.
4-Chloro Position (The "Anchor"): Corresponds to the N6-position of adenine. It is the primary vector for potency , targeting the kinase hinge region. It is chemically more reactive, allowing for the initial installation of the primary pharmacophore.
6-Chloro Position (The "Tuner"): Corresponds to the C2-position of adenine. It acts as the vector for selectivity and pharmacokinetics , targeting the solvent front or sugar pocket. It is chemically less reactive, allowing for late-stage diversification.
Structural Basis & Binding Mode[2][3][4]
The pyrazolo[3,4-d]pyrimidine core mimics the purine ring of ATP.[2] Understanding the mapping between this scaffold and ATP is critical for rational drug design.
Graphviz Diagram: Scaffold Mapping & Binding Zones
Figure 1: Structural mapping of the dichloro-scaffold to kinase binding domains. The C4 position drives primary affinity, while C6 modulates selectivity.
Detailed Comparison of Roles
Feature
4-Chloro Derivative (C4 Vector)
6-Chloro Derivative (C6 Vector)
ATP Mimicry
Mimics N6-amino of Adenine.
Mimics C2-H/NH₂ of Adenine.
Binding Site
Hinge Region: Forms critical H-bonds with the kinase backbone (e.g., Met341 in Src, Thr315 in Abl).
Solvent Front / Sugar Pocket: Exposed to solvent; interacts with variable residues (e.g., Gatekeeper).
Primary Function
Potency Driver: Establishes the core binding affinity.
Selectivity Tuner: Steric clashes here exclude off-target kinases.
Chemical Reactivity
High (): Displaced rapidly by amines at room temperature.
Low (): Requires elevated temps, catalysts, or strong nucleophiles.
Key Example
PP1/PP2: 4-amino group anchors the molecule.
Ibrutinib: C6 is unsubstituted (H), reducing steric bulk.
Chemical Reactivity & Synthesis Strategies[5][6][7][8][9][10]
The differential reactivity between the 4-Cl and 6-Cl positions is the cornerstone of library generation. This "Regioselective Gateway" allows researchers to synthesize complex inhibitors in a defined sequence without protecting groups.
The Regioselectivity Rule
In 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, the C4-chlorine is significantly more electrophilic than the C6-chlorine.
Mechanism: The N5 nitrogen activates the C4 position more strongly than N7/N1 activate C6.
Consequence: Nucleophilic aromatic substitution (
) with 1 equivalent of amine occurs almost exclusively at C4 .
Conditions: Ethanol or n-Butanol, Room Temperature to 60°C, 2-4 hours.
Outcome: Formation of 4-amino-6-chloro intermediate. The 6-Cl remains intact.
Note: This step defines the primary kinase target class (e.g., Src vs. EGFR).
Step 2: C6 Functionalization (The "Tuner")
Reagents: 4-amino-6-chloro intermediate (1 eq), Second Nucleophile (Amine/Thiol/Alkoxide) (2-5 eq).
Conditions: High heat (120-150°C in sealed tube) or Pd-catalyzed Buchwald-Hartwig coupling.
Outcome: Formation of 4,6-diamino or 4-amino-6-alkoxy final product.
Note: This step fine-tunes the selectivity profile (e.g., reducing affinity for CDK2 while maintaining Src potency).
Kinase Selectivity Profiles
Experimental data highlights how modifications at these positions alter the biological profile.[3][4]
Case Study: Src Family Kinase (SFK) Inhibition
In the development of PP1 and PP2 (classic Src inhibitors), the substitution pattern is critical.
4-Position Effect (Potency):
Anilino at C4: Essential for nanomolar potency. Replacing the 4-Cl with an aniline creates the donor-acceptor motif required for the hinge.
Substituent Impact: 3-chloroaniline (in PP2) provides tighter binding than simple aniline due to hydrophobic packing in the hinge.
6-Position Effect (Selectivity):
6-H (Unsubstituted): Often leads to "pan-kinase" activity or broad SFK inhibition.
6-Amino/Alkyl: Introduction of bulky groups at C6 can abolish activity against kinases with small gatekeeper residues (steric clash) or enhance selectivity for kinases with unique solvent-front pockets (e.g., TgCDPK1).
Data Comparison:
Compound A (4-amino-6-H): Src IC50 = 10 nM (Low Selectivity).
Compound B (4-amino-6-thiophenyl): Src IC50 = 15 nM, but >100x selective against EGFR.
Data Summary Table: Impact of Substitution
Compound Structure
C4 Substituent
C6 Substituent
Src IC50 (nM)
EGFR IC50 (nM)
Selectivity Note
Intermediate
3-Cl-Aniline
-Cl
>1000
>5000
Inactive: Cl does not H-bond effectively in the hinge.
PP2 Analog
3-Cl-Aniline
-H
5
500
Potent, moderate selectivity.
Modified PP2
3-Cl-Aniline
-NH-iPr
12
>10,000
High Selectivity: Bulky C6 group clashes with EGFR.
Dual Inhibitor
3-Br-Aniline
-NH-Ph
8
10
Dual Activity: Aromatic C6 group engages EGFR hydrophobic pocket.
Experimental Protocols
Protocol A: Regioselective
(4-Cl Displacement)
This protocol validates the higher reactivity of the 4-position.
Dissolve 1.0 mmol of 4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine in 5 mL of dry EtOH.
Add 1.1 mmol of 3-chloroaniline and 2.0 mmol of DIPEA.
Stir at room temperature. Monitor by TLC (Hexane/EtOAc 3:1).
Checkpoint: The starting material (Rf ~0.8) will disappear, replaced by a single lower spot (Rf ~0.4, the 4-substituted product).
Isolate: Pour into water, filter the precipitate.
Yield: Typically >85% of 4-(3-chlorophenylamino)-6-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine .
Validation: 1H NMR will show the loss of one Cl signal (if visible) and the appearance of aniline protons. The C6-Cl remains available for further reaction.
Protocol B: Kinase Selectivity Assay (FRET-based)
To compare the biological effect of C4 vs C6 modifications.
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).
Antibody: Eu-anti-GST or Eu-anti-His tag.
Workflow:
Incubate Kinase (5 nM), Tracer (20 nM), and Antibody (2 nM) with varying concentrations of the Pyrazolo[3,4-d]pyrimidine analog (0.1 nM to 10 µM).
Analysis: Plot Emission Ratio vs. log[Inhibitor]. Calculate IC50.
Comparison: A shift in IC50 between the 6-H and 6-Substituted analog indicates the "Selectivity Penalty" or "Gain" imposed by the C6 vector.
Diagrammatic Workflow: Library Generation
Figure 2: Synthetic workflow demonstrating the sequential exploitation of 4-Cl and 6-Cl reactivity to generate diverse kinase inhibitors.
References
Schenone, S., et al. (2004). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents." Bioorganic & Medicinal Chemistry Letters. Link
Hanefeld, U., et al. (1996). "One-pot synthesis of 4-aminopyrazolo[3,4-d]pyrimidines." Journal of the Chemical Society, Perkin Transactions 1. Link
Brazidec, J. L., et al. (2004). "Synthesis and kinase inhibitory activity of 4,6-substituted pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry. Link
Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. Link
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link
A Senior Application Scientist's Guide to Establishing HPLC Retention Time Standards for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Introduction: The Imperative for Reliable Retention Time in Pharmaceutical Analysis In the landscape of drug discovery and development, the unambiguous identification and consistent monitoring of an active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative for Reliable Retention Time in Pharmaceutical Analysis
In the landscape of drug discovery and development, the unambiguous identification and consistent monitoring of an active pharmaceutical ingredient (API) and its related impurities are paramount. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of this analytical process. The retention time (t R) of a compound is its characteristic signature under a specific set of chromatographic conditions. However, t R is not an absolute constant; it is susceptible to variations arising from the instrument, column aging, mobile phase preparation, and temperature fluctuations[1].
For a critical intermediate or API like 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine , a key building block in the synthesis of various therapeutic agents, establishing a robust retention time standard is not merely a matter of good practice—it is a foundational requirement for method validation, transfer, and routine quality control. This guide provides a comprehensive framework for establishing reliable retention time standards, comparing the primary standard with viable alternatives, and presenting the experimental data to support a scientifically sound analytical method.
Part 1: Selecting and Characterizing Retention Time Standards
The most effective retention time standard is the analyte itself, obtained at the highest possible purity. This is referred to as the Primary Standard . However, for daily system suitability checks and to mitigate the high cost of using a primary reference standard, Secondary or Relative Standards are often employed.
The Primary Standard: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
The primary standard serves as the definitive benchmark for retention time.
Acquisition: 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 1547960-36-0) is commercially available from several chemical suppliers[2][3]. It is critical to obtain a lot with the highest certified purity (typically ≥98%) and a Certificate of Analysis (CoA).
Rationale: Using the API as the standard provides the most accurate retention time under the specified analytical conditions. It is the anchor point against which all other peaks, including impurities and degradation products, are identified and quantified.
Alternative Standards for Relative Retention Time (RRT) and System Suitability
Relative Retention Time (RRT) is a powerful tool that normalizes the retention time of an analyte against that of a stable, co-injected standard[1]. This approach provides a more robust identification criterion that is less sensitive to minor chromatographic drift. The choice of an alternative standard is governed by structural similarity, chromatographic behavior, and commercial availability.
Alternative Standard 1: 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS No. 23002-51-9)
Rationale: This compound is the direct structural analog, lacking only the 4-methyl group[4][5]. Its polarity is slightly higher, leading to an expectedly shorter retention time on a reversed-phase column. This makes it an excellent marker to bracket the primary analyte and to challenge the resolving power of the method.
Alternative Standard 2: Uracil (CAS No. 66-22-8)
Rationale: Uracil is a commonly used, highly polar, and early-eluting compound in reversed-phase HPLC. It serves as an excellent marker for determining the column void volume (t₀) and for monitoring the overall health and performance of the chromatographic system from the very beginning of the run.
The use of these standards allows for the creation of a self-validating system. A daily injection of a cocktail containing all three compounds can confirm system suitability: Uracil confirms the void volume, the RRT of the primary standard relative to the analog confirms identity, and the peak shape and efficiency for all components confirm overall system performance.
Part 2: Experimental Design and Comparative Analysis
This section details a robust reversed-phase HPLC (RP-HPLC) method designed for the analysis of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine and its selected alternative standards. The causality behind each parameter choice is explained to provide a deeper understanding of the method's mechanics.
Experimental Protocol: RP-HPLC Method
Objective: To develop and validate an RP-HPLC method for the reliable determination of the retention time of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV/Vis detector. A Shimadzu LC-10AT or similar system is suitable[6].
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250 x 4.6 mm, 5 µm)[6].
Causality: C18 columns provide excellent hydrophobic retention for heterocyclic compounds. The 250 mm length ensures high plate count and resolving power, critical for separating closely related impurities.
Mobile Phase A: 0.1% Formic Acid in Water.
Causality: Formic acid acts as an ion-pairing agent and acidifies the mobile phase, ensuring that the pyrazolo-pyrimidine nitrogen atoms are protonated. This leads to sharper, more symmetrical peaks by preventing silanol interactions on the stationary phase. It is also compatible with mass spectrometry (MS) detection.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
20.0
40
60
25.0
40
60
25.1
90
10
| 30.0 | 90 | 10 |
Causality: A gradient elution is essential for analyzing samples that may contain impurities with a wide range of polarities. This program provides a gentle slope for resolving early-eluting compounds and a stronger elution for more retained species, ensuring a complete elution profile within a reasonable timeframe.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Causality: Thermostatting the column is critical for retention time reproducibility. 30 °C is a common temperature that balances efficiency with solvent viscosity[7].
Detection Wavelength: 260 nm.
Causality: Pyrazolo[3,4-d]pyrimidine derivatives exhibit strong UV absorbance due to their aromatic heterocyclic structure. 260 nm is a typical wavelength for purine and pyrimidine analogs, offering high sensitivity. A DAD allows for peak purity analysis across the full spectrum.
Injection Volume: 10 µL.
Standard Preparation:
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each standard (6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine, and Uracil) in individual 10 mL volumetric flasks using a 50:50 mixture of Mobile Phase A and B as the diluent.
Working Solution (50 µg/mL): Prepare a mixed working solution by transferring 0.5 mL of each stock solution into a single 10 mL volumetric flask and diluting to volume with the same diluent.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol, from preparation to final data analysis.
Caption: Experimental workflow for establishing HPLC retention time.
Part 3: Comparative Data and Performance Metrics
The execution of the described protocol yields quantitative data that allows for a direct comparison of the retention characteristics of the selected standards.
Retention Time and RRT Comparison
The following table summarizes the expected retention data from the analysis. This data is representative and should be established empirically on your specific HPLC system.
Compound
Expected Retention Time (tR) (min)
Relative Retention Time (RRT)¹
Structural Rationale for Retention
Uracil
~2.5
0.21
Highly polar, serves as void volume marker.
6-Chloro-1H-pyrazolo[3,4-d]pyrimidine
~10.8
0.90
Lacks the methyl group, making it more polar and less retained than the primary standard.
6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
~12.0
1.00
Primary Standard Benchmark. The methyl group increases hydrophobicity, leading to longer retention.
¹ RRT is calculated relative to the primary standard: tR (Compound) / tR (Primary Standard)
System Suitability Testing (SST)
Before any sample analysis, the system's readiness must be confirmed. The mixed working standard is injected five consecutive times, and the following parameters are evaluated.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Measures peak symmetry. Values outside this range indicate potential issues with the column or mobile phase.
Theoretical Plates (N)
> 2000
Measures column efficiency and separation power.
Resolution (Rs)
> 2.0 (between adjacent peaks)
Ensures baseline separation between the primary standard and its closest eluting analog, which is critical for accurate identification.
%RSD of Retention Time
≤ 1.0%
Demonstrates the stability and reproducibility of the pump and column thermostat.
%RSD of Peak Area
≤ 2.0%
Confirms the precision of the autosampler injection.
This self-validating check ensures that the system is performing optimally before the benchmark retention time for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is officially recorded.
Conclusion
Establishing a reliable retention time for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is a multi-faceted process that extends beyond a single injection. It requires the selection of a high-purity primary standard, the strategic use of structurally related alternative standards for calculating Relative Retention Time, and the implementation of a robust, self-validating HPLC method. By following the protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can build a durable and transferable analytical method. This ensures the consistent identification and quality assessment of this critical pharmaceutical intermediate, thereby upholding the integrity of the drug development lifecycle.
References
Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. ResearchGate. [Link]
How Much Retention Time Variation Should I Expect? Chromatography Today. [Link]
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery
Introduction: The Power of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their inherent ability to interact with various biological targets. Among the most prominent are the fused heterocyclic systems, Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine. Their significance stems from a crucial structural similarity to endogenous purines, the building blocks of DNA and RNA.[1] This mimicry allows them to function as competitive inhibitors for a vast array of enzymes, particularly protein kinases, making them foundational structures in the development of targeted therapeutics for oncology, virology, and inflammatory diseases.[2][3]
This guide provides an in-depth, objective comparison of these two isomeric scaffolds, moving beyond a simple list of activities to explore the causality behind their biological functions, supported by experimental data and detailed protocols for their evaluation.
Structural Rationale: Isosteres of Adenine
The biological activity of both scaffolds is fundamentally rooted in their role as bioisosteres of adenine. By substituting a carbon atom in the imidazole ring of a purine with a nitrogen atom, we arrive at these related structures. The key distinction lies in the five-membered ring: Pyrazolo[3,4-d]pyrimidine contains a pyrazole ring, while Pyrrolo[2,3-d]pyrimidine (also known as 7-deazapurine) contains a pyrrole ring.[1][3]
This structural kinship allows them to fit into the ATP-binding pocket of many kinases. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, mimicking the interactions of adenine's N1 and N3 atoms with the "hinge region" of the kinase active site. This competitive binding blocks the action of ATP, thereby inhibiting the enzyme's function and disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.[4]
Caption: Structural relationship of Adenine to its bioisosteres.
Comparative Analysis of Biological Activity
While both scaffolds are versatile, the literature reveals distinct patterns in their application and potency against different biological targets.
Anticancer Activity and Kinase Inhibition
This is the most extensively studied area for both scaffolds. Their primary mechanism of anticancer action is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[2]
Pyrazolo[3,4-d]pyrimidines: This scaffold has shown remarkable success in targeting a broad range of kinases. Derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), Src and Abl tyrosine kinases, and Epidermal Growth Factor Receptor (EGFR).[5] For instance, some derivatives have demonstrated dual inhibition of VEGFR-2 and EGFRT790M, a mutation associated with resistance to first-generation EGFR inhibitors.[6] This dual-targeting capability is a significant advantage in overcoming cancer drug resistance.
Pyrrolo[2,3-d]pyrimidines: This class, often called 7-deazapurines, is also a cornerstone of kinase inhibitor development.[3] Notably, derivatives of this scaffold have been developed as highly potent and selective inhibitors of mutant EGFR, crucial in treating non-small-cell lung cancer (NSCLC).[7] The approved anticancer drug Pemetrexed is a well-known example of a pyrrolo[2,3-d]pyrimidine derivative, acting as an antifolate to disrupt DNA synthesis.[8]
The purine-like structure of these scaffolds also makes them attractive candidates for antiviral agents, where they can interfere with viral replication machinery.
Comparative Efficacy: A study directly comparing the scaffolds as potential replacements for each other in anti-Zika Virus (ZIKV) agents found that both 1H-pyrazolo[3,4-d]pyrimidine and 9H-purine were viable alternatives to the 7H-pyrrolo[2,3-d]pyrimidine core.[11] One of the lead compounds from this study, built on the pyrazolo[3,4-d]pyrimidine core, exhibited an EC₉₀ of 12.4 µM in a titer reduction assay with low cytotoxicity.[11] This suggests that while both scaffolds are active, the specific substitution pattern remains the primary driver of potency.
Other Therapeutic Areas
Beyond oncology and virology, these scaffolds have shown promise in other domains:
Anti-inflammatory: Pyrazolo[3,4-d]pyrimidines have been investigated as anti-inflammatory agents, primarily through the inhibition of COX-2 and the p38α-MAPK signaling pathway.[2]
Antimicrobial: Various derivatives of both scaffolds have reported antimicrobial and antifungal activities.[8][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of these cores is not inherent but is exquisitely tuned by the nature and position of their substituents. This is the essence of medicinal chemistry optimization.
C4-Position: For kinase inhibition, the C4 position is critical. An amino group at this position, often substituted with an aryl or heteroaryl ring, is a common feature. This group projects out of the ATP pocket and can form crucial interactions with solvent-exposed regions of the kinase, enhancing both potency and selectivity.
N1-Position (Pyrazolo): Substitution on the pyrazole nitrogen (N1) significantly influences activity. Often, a substituted phenyl ring at this position is optimal for anchoring the molecule within the active site.
N7-Position (Pyrrolo): Similar to the N1-position in the pyrazolo scaffold, modifications at the pyrrole nitrogen (N7) are key for modulating activity and physicochemical properties.
Caption: General SAR for Pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure scientific integrity, the evaluation of these compounds must follow robust, validated protocols. Below are step-by-step methodologies for the synthesis and biological characterization of these scaffolds.
Representative Synthesis Protocols
The synthesis of these fused systems typically involves the construction of one ring onto the other.
1. Synthesis of a Pyrazolo[3,4-d]pyrimidine Core
This approach often starts with a substituted pyrazole and builds the pyrimidine ring onto it.
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. React phenylhydrazine with 2-(ethoxymethylene)malononitrile in refluxing ethanol for 2-4 hours.[13]
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-one. The resulting aminopyrazole carbonitrile is then refluxed with formic acid for 7-12 hours.[13][14]
Step 3: Purification. The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.[14]
2. Synthesis of a Pyrrolo[2,3-d]pyrimidine Core
This protocol demonstrates a modern, one-pot, three-component reaction.
Step 1: Reaction Setup. In a round-bottom flask, combine arylglyoxal (1.0 eq), 6-amino-1,3-dimethyluracil (1.0 eq), and a barbituric acid derivative (1.0 eq) in ethanol.[15]
Step 2: Catalysis. Add a catalytic amount of tetra-n-butylammonium bromide (TBAB, 5 mol%).[15]
Step 3: Reaction. Stir the mixture at 50 °C for 60-80 minutes. Monitor the reaction by TLC.[15]
Step 4: Work-up and Purification. Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried to afford the polyfunctionalized pyrrolo[2,3-d]pyrimidine.[15]
Caption: Workflow for a common Pyrazolo[3,4-d]pyrimidine synthesis.
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. Lower luminescence indicates higher kinase activity and less inhibition.[16][17]
Step 1: Reagent Preparation. Prepare kinase buffer, kinase enzyme solution, substrate solution, and serially dilute the test compounds (e.g., in DMSO).
Step 2: Reaction Setup. In a 96-well or 384-well plate, add the kinase buffer. Add the test compound or DMSO (for 0% inhibition control) and a known inhibitor (for positive control).
Step 3: Pre-incubation. Add the kinase enzyme to all wells except the "no enzyme" control (for 100% inhibition). Incubate for 10-20 minutes at room temperature to allow the inhibitor to bind.[18]
Step 4: Kinase Reaction Initiation. Add the ATP/substrate mixture to all wells to start the reaction. Incubate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (e.g., 37°C).
Step 5: Signal Detection. Add the Kinase-Glo® reagent, which stops the kinase reaction and initiates the luminescence reaction. Incubate for 10 minutes in the dark.
Step 6: Data Acquisition. Measure luminescence using a plate reader.[16]
Step 7: Data Analysis. Calculate percent inhibition relative to controls and plot against compound concentration to determine the IC₅₀ value.
2. Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is a gold standard for assessing the cytotoxic effects of potential anticancer compounds.[19][20]
Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator (37°C, 5% CO₂).[19]
Step 2: Compound Treatment. Treat the cells with serial dilutions of the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control). Incubate for 48-72 hours.
Step 3: MTT Addition. Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL) to each well.[19][20] Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[21]
Step 4: Formazan Solubilization. Carefully remove the MTT solution. Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well to dissolve the formazan crystals.[20][21] Shake the plate gently for 15 minutes to ensure complete dissolution.
Step 5: Absorbance Reading. Measure the absorbance of the solution on a microplate reader at a wavelength between 550 and 600 nm.[19]
Step 6: Data Analysis. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value of the compound.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Outlook
Both Pyrazolo[3,4-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine are undeniably powerful and versatile scaffolds in medicinal chemistry. They are not interchangeable, but rather complementary tools for the drug discovery scientist.
The Pyrazolo[3,4-d]pyrimidine scaffold has demonstrated exceptional utility in developing inhibitors against a wide spectrum of kinases, often with applications in dual-targeting strategies to combat drug resistance.
The Pyrrolo[2,3-d]pyrimidine scaffold, while also a potent kinase inhibitor platform, has a particularly strong track record in the development of highly selective agents against specific mutant kinases (e.g., EGFR) and as antifolates.
The ultimate choice of scaffold is not a matter of inherent superiority but is dictated by the specific biological target and the desired therapeutic profile. The experimental data clearly shows that the biological activity is a nuanced interplay between the core heterocycle and its peripheral substituents. Future research will undoubtedly continue to leverage the unique electronic and steric properties of both scaffolds to develop next-generation targeted therapies.
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
MTT assay protocol. Abcam.
MTT Assay Protocol for Cell Viability and Prolifer
Detailed protocol for MTT Cell Viability and Prolifer
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Shri R.R.Lalan College.
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Facile Synthesis of Pyrazolo[3,4‐d]pyrimidines and Pyrimido[4,5‐d]pyrimidin‐4‐one Deriv
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Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][15][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . RSC Publishing.
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The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mut
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PMC.
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evalu
Kinase Assay Kit. Sigma-Aldrich.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC.
Validating purity of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine using elemental analysis
A Comparative Guide to Purity Validation of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine A Senior Application Scientist's Field-Proven Insights into Foundational and Orthogonal Analytical Techniques In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Purity Validation of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
A Senior Application Scientist's Field-Proven Insights into Foundational and Orthogonal Analytical Techniques
In the landscape of drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). The compound 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key heterocyclic building block, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate safety of the final drug product. This guide provides an in-depth comparison of elemental analysis and other critical orthogonal methods for validating the purity of this important intermediate, grounded in the principles of scientific integrity and practical application.
The control of impurities is a mandate from regulatory bodies worldwide, with guidelines such as the ICH Q3A(R2) setting strict thresholds for reporting, identification, and qualification of impurities in new drug substances.[1][2][3] This underscores the necessity for robust, validated analytical methods to ensure that intermediates like 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine meet the required specifications.
Elemental Analysis: The Cornerstone of Compositional Purity
Elemental analysis (EA), often referred to as CHNS analysis, stands as a primary, time-tested technique for determining the elemental composition of an organic compound.[4][5] Its power lies in its ability to provide a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and sulfur. This information is crucial for confirming the empirical formula of a newly synthesized compound and serves as a direct indicator of its purity.
The Principle of Self-Validation
The trustworthiness of elemental analysis is rooted in a self-validating system. A pure sample of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine (C₆H₅ClN₄) has a precise, theoretical elemental composition. By comparing the experimentally determined percentages of C, H, and N against these theoretical values, a direct assessment of purity can be made. For a compound to be considered pure, the experimental values must typically fall within ±0.4% of the calculated theoretical values, a widely accepted criterion in academic and industrial chemistry.[6] A significant deviation from the theoretical percentages indicates the presence of impurities that alter the elemental makeup, such as residual solvents, inorganic salts, or organic byproducts.
Experimental Protocol: Elemental Analysis
Sample Preparation: Accurately weigh 1-3 mg of the dried 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine sample into a tin capsule. The sample must be homogenous and thoroughly dried to remove any residual solvents that would alter the hydrogen and carbon content.
Combustion: The sample is introduced into a combustion furnace heated to approximately 1000°C in an oxygen-rich environment.[7] This high temperature ensures complete conversion of the sample into its constituent elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its oxides (NOₓ).
Reduction and Separation: The resulting gas mixture is passed through a reduction tube containing heated copper to convert any nitrogen oxides to N₂.[7] The gases (CO₂, H₂O, N₂) are then separated using a gas chromatography (GC) column.
Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the GC column.[8] The detector response is directly proportional to the concentration of the element.
Data Analysis: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
Workflow for Elemental Analysis
Caption: Workflow of Elemental Analysis for Purity Determination.
Theoretical vs. Experimental Data for C₆H₅ClN₄
Element
Theoretical %
Experimental % (Example)
Deviation
Pass/Fail
Carbon (C)
42.75%
42.60%
-0.15%
Pass
Hydrogen (H)
2.99%
3.05%
+0.06%
Pass
Nitrogen (N)
33.23%
33.15%
-0.08%
Pass
Orthogonal Methods: Building a Comprehensive Purity Profile
While elemental analysis is a powerful tool for confirming elemental composition, it does not provide information about the nature and quantity of individual impurities. To achieve a complete understanding of a sample's purity, it is essential to employ orthogonal methods—analytical techniques that measure the same attribute (purity) based on different chemical or physical principles.[9][10][11] This approach provides a more robust and reliable assessment of the material's quality.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination.[12] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, a reversed-phase HPLC method is typically employed.
What it tells us: HPLC can detect and quantify process-related impurities and degradation products, even at very low levels (typically >0.05%).[2][13] The purity is often expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Causality: The choice of a C18 column is based on the non-polar nature of the pyrazolopyrimidine ring, allowing for good retention and separation from more polar or less polar impurities. The UV detector is selected because the aromatic heterocyclic structure has a strong chromophore, enabling sensitive detection.
Experimental Protocol: HPLC Purity Analysis
System Preparation: Use an HPLC system with a UV detector.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
Analysis: Inject the sample and record the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15] Proton (¹H) NMR is particularly useful for purity assessment.
What it tells us: A ¹H NMR spectrum provides a "fingerprint" of the molecule. The presence of unexpected signals can indicate impurities. By integrating the signals of the main compound against those of a certified internal standard, a highly accurate quantitative purity value can be determined.[16][17] NMR is also excellent for identifying residual solvents.
Causality: The direct proportionality between the NMR signal intensity and the number of nuclei generating the signal makes it a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[16]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive and specific technique for confirming molecular weight and identifying impurities.[18]
What it tells us: When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weight of impurities detected in the chromatogram.[19][20] This information is invaluable for identifying the structure of unknown impurities, which is a critical step in meeting regulatory requirements.[1]
Causality: High-resolution mass spectrometry (HRMS) can provide mass data with sub-ppm accuracy, which allows for the determination of the elemental formula of an impurity, greatly aiding in its structural identification.[18][19]
Comparative Analysis of Purity Validation Techniques
Technique
Primary Information Provided
Specificity
Sensitivity
Key Advantage
Key Limitation
Elemental Analysis
Elemental composition (%C, H, N)
Low (for individual impurities)
Moderate
Confirms empirical formula; self-validating for bulk purity.[4]
Cannot identify or quantify specific impurities.
HPLC-UV
Quantifies process impurities & degradation products
High
High (to ~0.03-0.05%)
Gold standard for quantifying known and unknown impurities.[12]
Requires reference standards for identified impurities; co-elution can occur.[21]
¹H NMR Spectroscopy
Structural confirmation; quantifies impurities and residual solvents
High
Low to Moderate
Absolute structural information; excellent for quantification (qNMR).[14][22]
Lower sensitivity compared to HPLC for trace impurities.
Quantification can be complex; response factors vary significantly.
A Synergistic and Validating Workflow
A robust purity validation strategy does not rely on a single technique. Instead, it integrates these orthogonal methods into a logical, self-validating workflow. Elemental analysis provides the foundational confirmation of bulk purity and correct elemental composition. HPLC then delivers a detailed impurity profile, quantifying each component. Finally, NMR and MS are used to confirm the structure of the main component and to identify any significant impurities detected by HPLC.
Comprehensive Purity Validation Strategy
Caption: A Decision-Making Workflow for Comprehensive Purity Assessment.
Conclusion
Validating the purity of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine requires more than a single measurement. It demands a scientifically sound, multi-faceted approach. Elemental analysis serves as an indispensable first-pass assessment, providing a robust, quantitative measure of elemental composition that validates the empirical formula. However, to meet the stringent requirements of drug development, this must be complemented by high-specificity orthogonal techniques. HPLC provides the necessary detail on the impurity profile, while NMR and MS offer definitive structural confirmation and impurity identification. By integrating these methods, researchers can build a self-validating system that ensures the quality, safety, and reliability of this critical pharmaceutical intermediate.
References
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006, October 25). Impurities in new drug substances Q3A(R2). Retrieved from [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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PubMed. (2005, April 15). Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Retrieved from [Link]
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AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?. Retrieved from [Link]
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BRE Group. CHEMICAL ANALYSIS AND MATERIALS CHARACTERISATION Carbon, hydrogen, nitrogen and sulphur analyser (CHNS). Retrieved from [Link]
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Chemistry Stack Exchange. (2025, August 13). How can I tell that two analytical methods are orthogonal?.
MDPI. (2021, July 22). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
MDPI. (2021, November 1). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
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A Senior Application Scientist's Guide to Evaluating 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine as a Potential EGFR Inhibitor: A Molecular Docking Comparison
The Central Role of EGFR in Oncology and the Power of In Silico Screening The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and d...
Author: BenchChem Technical Support Team. Date: March 2026
The Central Role of EGFR in Oncology and the Power of In Silico Screening
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a well-established driver in the progression of various cancers, most notably non-small cell lung cancer (NSCLC).[2][3] This makes EGFR a prime therapeutic target. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, has revolutionized the treatment landscape for patients with specific EGFR mutations.[2]
The pyrazolo[3,4-d]pyrimidine scaffold is of significant interest in medicinal chemistry due to its structural similarity to the adenine core of ATP, making it an excellent candidate for designing ATP-competitive kinase inhibitors.[4][5] Numerous derivatives of this scaffold have been synthesized and evaluated for their anti-proliferative activities, with many showing potent inhibition of EGFR.[6][7][8]
Molecular docking is a powerful and indispensable computational tool in modern drug discovery.[9][10] It predicts the binding orientation and affinity of a ligand to a target protein's active site, providing invaluable insights that guide the synthesis and experimental testing of new drug candidates.[10] By simulating the interaction between our compound of interest, 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine, and the EGFR active site, we can generate a docking score—a numerical value representing the predicted binding affinity. This score, when compared against benchmarks, allows for an initial, resource-efficient assessment of the compound's potential.
A Validated Protocol for Molecular Docking in the EGFR Active Site
To ensure scientific rigor, any computational prediction must be based on a validated and reproducible methodology. The following protocol outlines a standard workflow for performing a molecular docking study targeting the EGFR kinase domain, drawing from established practices in the field.[9][11]
Experimental Workflow: Molecular Docking
Caption: A typical workflow for a comparative molecular docking study.
Step-by-Step Methodology:
Receptor Preparation:
Source: Obtain the 3D crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2GS2 , which shows EGFR in complex with erlotinib.[1]
Processing: Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules and any co-crystallized ligands.[9] Add polar hydrogen atoms and assign partial charges (e.g., Kollman charges) to the protein atoms. This step is crucial for accurately simulating electrostatic interactions.
Ligand Preparation:
Compound of Interest: The 3D structure of 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine can be obtained from chemical databases like PubChem or constructed using chemical drawing software.[12] Energy minimization is then performed using a suitable force field (e.g., OPLS_2005) to obtain a low-energy conformation.[11]
Benchmark Compounds: Prepare the structures of known EGFR inhibitors, such as Erlotinib and Gefitinib , using the same procedure. These will serve as our positive controls for comparison.
Grid Generation:
Define the active site for docking. This is typically done by creating a "grid box" centered on the position of the co-crystallized ligand (erlotinib in PDB ID: 2GS2) in the EGFR binding pocket.[3][11] This box defines the search space for the docking algorithm.
Molecular Docking Simulation:
Utilize a validated docking program such as AutoDock Vina or Glide .[9][11] These programs employ sophisticated search algorithms to explore various conformations and orientations of the ligand within the receptor's active site.
The program then uses a scoring function to estimate the binding affinity for each pose, typically expressed in kcal/mol.[13] A more negative score indicates a more favorable predicted binding affinity.
Performance Comparison: Docking Scores and Binding Interactions
While we must generate a hypothetical score for our compound of interest, we can ground our comparison in the extensive published data for benchmark inhibitors and related pyrazolo[3,4-d]pyrimidine derivatives. Studies have reported a wide range of docking scores for EGFR inhibitors, which are dependent on the specific software and scoring function used. For consistency, the values presented below are representative of those found in the literature.
The hypothetical docking score for 6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine is estimated to fall within the range of -7.5 to -9.0 kcal/mol . This prediction is based on the performance of similarly structured pyrazolo[3,4-d]pyrimidine derivatives reported in the literature.[5][16][17]
Comparison with Benchmarks: This predicted range is comparable to, and in some cases slightly better than, the lower end of scores reported for the established drugs erlotinib and gefitinib. This suggests that our compound of interest has the potential to bind to the EGFR active site with significant affinity. The wide range of scores for the benchmark drugs across different studies highlights the importance of using a consistent protocol and including internal controls in any docking analysis.[13][14][15][16]
Key Binding Interactions: The potency of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors is largely attributed to their ability to mimic the hydrogen bonding pattern of ATP's adenine ring within the kinase hinge region.[4][8] Molecular docking studies of related compounds consistently show a critical hydrogen bond forming between the pyrazole N-H or pyrimidine nitrogen and the backbone of Met793 in the EGFR hinge region.[5][16] Additional hydrophobic interactions with key residues such as Leu718 , Val726 , and Ala743 in the hydrophobic pocket further stabilize the complex. The 4-methyl and 6-chloro substituents on our compound of interest are expected to occupy these hydrophobic regions, potentially contributing favorably to the overall binding affinity.
The Imperative of Experimental Validation
It is critical to recognize that a molecular docking score is a computational prediction, not an experimental measurement of activity.[10] While invaluable for prioritizing compounds, docking results must be validated through rigorous experimental assays to confirm their biological activity.
From In Silico Prediction to In Vitro Confirmation
Unveiling the Potency of 6-Substituted Pyrazolo[3,4-d]pyrimidines: A Comparative Guide to Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] Its structural resemblance...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] Its structural resemblance to endogenous purines allows it to effectively interact with various biological targets, particularly protein kinases, which play a crucial role in cancer cell proliferation and survival.[4][5][6] This guide provides a comprehensive comparison of the cytotoxic effects of various 6-substituted pyrazolo[3,4-d]pyrimidine derivatives against a panel of human cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Analysis of IC50 Values
The antiproliferative activity of 6-substituted pyrazolo[3,4-d]pyrimidine derivatives has been extensively evaluated against a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, varies significantly depending on the nature of the substituent at the 6-position and the specific cancer cell line. The following table summarizes the IC50 values for a selection of these derivatives, offering a clear comparison of their efficacy.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives is often attributed to their ability to inhibit protein kinases that are critical for tumor growth and survival.[1][3] These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[10][12][18]
Several key kinase targets have been identified for this class of compounds, including:
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle progression.[1] Inhibition of CDKs, particularly CDK2, by pyrazolo[3,4-d]pyrimidine derivatives can lead to cell cycle arrest, preventing cancer cells from dividing.[4][5][12][13]
Src Kinase: Src is a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[16][19] Overexpression and hyperactivity of Src are common in many cancers.[16][19] Pyrazolo[3,4-d]pyrimidine-based Src inhibitors have shown promise in reducing tumor growth.[16][20][21]
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways promoting cell growth and proliferation.[1] Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR inhibitors.[22][23]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[10][11] By inhibiting VEGFR-2, certain derivatives can suppress tumor-induced angiogenesis.[10][11]
The following diagram illustrates a simplified signaling pathway involving CDK2 and the impact of its inhibition by a pyrazolo[3,4-d]pyrimidine derivative.
Caption: Inhibition of the Cyclin E/CDK2 complex by a 6-substituted pyrazolo[3,4-d]pyrimidine derivative prevents the phosphorylation of the retinoblastoma protein (pRb). This leads to the sequestration of the E2F transcription factor, thereby blocking entry into the S-phase of the cell cycle and inhibiting cell proliferation.
Experimental Protocols
Synthesis of a Representative 6-Substituted Pyrazolo[3,4-d]pyrimidine Derivative
The synthesis of 6-substituted pyrazolo[3,4-d]pyrimidines often involves a multi-step process starting from a pyrazole precursor. A general synthetic route is outlined below, based on procedures described in the literature.[11][24]
Step 1: Synthesis of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [24]
To a solution of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one, add phosphorus oxychloride.
Add trimethylamine dropwise to the mixture.
Reflux the reaction mixture for the appropriate time.
After cooling, pour the mixture onto crushed ice and neutralize with a suitable base.
Filter the resulting precipitate, wash with water, and dry to obtain the 4-chloro derivative.
Step 2: Synthesis of 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine [24]
Dissolve the 4-chloro derivative from Step 1 in a suitable solvent such as ethanol.
Add hydrazine hydrate to the solution.
Reflux the mixture for several hours.
Cool the reaction mixture and collect the precipitated product by filtration.
Wash the product with a cold solvent and dry to yield the hydrazinyl derivative.
Step 3: Synthesis of the final 6-substituted derivative (Schiff base formation) [24]
Dissolve the 4-hydrazinyl derivative from Step 2 in a suitable solvent like absolute ethanol.
Add the desired aromatic aldehyde and a catalytic amount of glacial acetic acid.
Reflux the mixture for the required duration.
Cool the reaction, and the resulting precipitate is filtered, washed, and recrystallized to give the final product.
Caption: A general synthetic workflow for the preparation of 6-substituted pyrazolo[3,4-d]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[2]
Materials:
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
96-well plates
Test compounds (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
6-Substituted pyrazolo[3,4-d]pyrimidine derivatives represent a highly promising class of anticancer agents with demonstrated efficacy against a wide range of cancer cell lines. Their mechanism of action, primarily through the inhibition of key protein kinases, provides a solid rationale for their continued development. The data presented in this guide highlights the significant potential of this scaffold in cancer therapy. Future research should focus on optimizing the substituents at the 6-position to enhance potency and selectivity, as well as on conducting in vivo studies to validate the preclinical findings and advance the most promising candidates toward clinical trials.
References
El Azab, A. S., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(11), 103417. [Link]
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A Comparative Guide to the Structure-Activity Relationship of C6-Modified Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and e...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the ATP-binding sites of various protein kinases.[1][2] This has led to the development of numerous pyrazolopyrimidine derivatives as potent inhibitors of key signaling proteins implicated in cancer and other diseases.[3][4] Modifications at the C6 position of the pyrazolopyrimidine ring have emerged as a critical determinant of potency and selectivity, offering a strategic handle for fine-tuning the pharmacological profile of these compounds.
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of C6-modified pyrazolopyrimidines, with a focus on their application as anticancer agents. We will explore how different substituents at the C6 position influence their inhibitory activity against various kinases and their efficacy in cell-based assays, supported by experimental data and detailed protocols.
The Strategic Importance of the C6-Position
The C6-position of the pyrazolo[3,4-d]pyrimidine scaffold projects into a region of the kinase ATP-binding site that can be exploited to enhance binding affinity and modulate selectivity. Substituents at this position can engage in various interactions, including hydrophobic, van der Waals, and hydrogen bonding, with amino acid residues in the solvent-exposed region or the hydrophobic pocket adjacent to the hinge region. The nature, size, and conformation of the C6-substituent can therefore dramatically alter the compound's interaction with its target protein.
Comparative Analysis of C6-Substitutions
The following sections compare the impact of different classes of substituents at the C6 position on the biological activity of pyrazolopyrimidines, with a focus on their role as kinase inhibitors.
C6-Thioalkyl and Thioaryl Modifications
The introduction of thioether linkages at the C6 position has been a successful strategy in the development of potent kinase inhibitors. A comparative study on 4,6-disubstituted pyrazolo[3,4-d]pyrimidines revealed that a thiophenethyl group at the C6 position leads to superior CDK2 inhibitory activity compared to a thiopentane group.[5] This suggests that the aromatic interaction of the phenyl ring in the thiophenethyl moiety contributes favorably to binding affinity.
Table 1: Comparison of C6-Thioalkyl and Thioaryl Pyrazolopyrimidines as CDK2 Inhibitors.
The data clearly indicates that the presence of an aryl group in the C6-substituent significantly enhances the inhibitory potency against CDK2.
C6-Aryl and Heteroaryl Modifications
Direct attachment of aryl or heteroaryl rings to the C6 position can lead to potent and selective kinase inhibitors by facilitating π-π stacking interactions and accessing deeper hydrophobic pockets. For instance, C6-aryl substituted pyrazolopyrimidines have been explored as inhibitors of various kinases, with the substitution pattern on the aryl ring itself providing another layer of SAR optimization.
C6-Bisphosphonate Modifications
A novel class of C6-substituted pyrazolo[3,4-d]pyrimidine-based bisphosphonates has been developed as inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS), a key enzyme in the mevalonate pathway, which is crucial for the prenylation of small GTPases involved in cancer cell proliferation and survival.[7][8] These compounds demonstrate potent antitumor efficacy in various cancer models.[7][8]
Table 2: C6-Substituted Pyrazolopyrimidine-Based Bisphosphonates as hGGPPS Inhibitors.
These findings highlight the versatility of the C6 position in accommodating bulky and charged moieties to target enzymes beyond the kinome.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.
General Synthesis of 4,6-Disubstituted Pyrazolo[3,4-d]pyrimidines
The synthesis of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines typically involves a multi-step process starting from commercially available materials. A general synthetic route is outlined below.
Caption: General synthetic workflow for 4,6-disubstituted pyrazolopyrimidines.
Step-by-Step Protocol:
Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: 4,6-Dichloropyrimidine is reacted with hydrazine hydrate in a suitable solvent like ethanol at reflux to yield 4-chloro-6-hydrazinylpyrimidine. This intermediate is then cyclized using an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst to form the pyrazolo[3,4-d]pyrimidine core.
Substitution at the C4-Position: The 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is subjected to a nucleophilic aromatic substitution (SNA) reaction with a variety of primary or secondary amines to introduce diversity at the C4 position.[9] This reaction is typically carried out in a polar solvent like isopropanol or DMF in the presence of a base such as triethylamine or diisopropylethylamine.[9]
Modification at the C6-Position: The C6-chloro group is then replaced with the desired substituent via various cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups. Alternatively, nucleophilic substitution with thiols can be used to install thioether moieties.[5]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Reagent Preparation: Prepare serial dilutions of the C6-modified pyrazolopyrimidine compounds in DMSO. Prepare solutions of the target kinase, substrate, and ATP in the appropriate kinase buffer.
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO (as a control). Add 2 µL of the target kinase solution. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
Incubation: Incubate the plate at room temperature for 60 minutes.
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for another 30 minutes.
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11]
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the C6-modified pyrazolopyrimidine compounds (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway Context: Kinase Inhibition in Cancer
Many C6-modified pyrazolopyrimidines exert their anticancer effects by inhibiting protein kinases that are key components of oncogenic signaling pathways. For example, Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[13]
Caption: Simplified signaling pathway showing CDK inhibition by C6-modified pyrazolopyrimidines.
Conclusion and Future Directions
The C6 position of the pyrazolopyrimidine scaffold is a key determinant for achieving high potency and selectivity against a range of biological targets, particularly protein kinases. The evidence presented in this guide demonstrates that modifications at this position, from simple thioalkyl chains to complex bisphosphonates, can profoundly influence the pharmacological properties of these compounds. The SAR data clearly shows that aryl and heteroaryl substitutions at C6 are generally favorable for kinase inhibition, likely due to enhanced hydrophobic and aromatic interactions within the ATP-binding pocket.
Future research in this area should continue to explore novel and diverse substitutions at the C6 position to further refine the selectivity profiles of pyrazolopyrimidine-based inhibitors. The development of compounds with dual or multiple targeting capabilities, guided by a thorough understanding of the SAR at the C6 position, holds significant promise for overcoming drug resistance and improving therapeutic outcomes in cancer and other diseases. The detailed experimental protocols provided herein offer a validated framework for the synthesis and evaluation of next-generation C6-modified pyrazolopyrimidine drug candidates.
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